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1-(4-Nitrophenyl)-4-propylpiperazine Documentation Hub

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  • Product: 1-(4-Nitrophenyl)-4-propylpiperazine
  • CAS: 1030627-12-3

Core Science & Biosynthesis

Foundational

1-(4-Nitrophenyl)-4-propylpiperazine CAS number and structure

Executive Summary 1-(4-Nitrophenyl)-4-propylpiperazine (CAS 1030627-12-3) is a specialized N-arylpiperazine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3] It serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitrophenyl)-4-propylpiperazine (CAS 1030627-12-3) is a specialized N-arylpiperazine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3] It serves as a critical intermediate in the synthesis of triazole antifungal agents (analogous to posaconazole and itraconazole precursors) and as a chemical probe for exploring structure-activity relationships (SAR) in monoamine transporter modulation.[2]

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and applications, designed for researchers requiring high-fidelity data for drug development workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification
ParameterDetail
IUPAC Name 1-(4-Nitrophenyl)-4-propylpiperazine
CAS Registry Number 1030627-12-3
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
SMILES CCCN1CCN(CC1)C2=CC=C(C=C2)[O-]
InChI Key (Predicted) VWOJSRICSKDKAW-UHFFFAOYSA-N (Analogous to parent)
Physicochemical Properties (Calculated)

Understanding the lipophilicity and ionization state is crucial for predicting bioavailability and blood-brain barrier (BBB) penetration.[1][2]

PropertyValue (Predicted)Significance
LogP ~2.5 - 2.8Optimal range for oral bioavailability and CNS penetration.[1][2]
pKa (Basic N) ~8.5Protonated at physiological pH; interacts with aspartate residues in GPCRs/transporters.[1][2]
H-Bond Donors 0Fully substituted nitrogens; improves membrane permeability.[1][2]
H-Bond Acceptors 4Nitro group and piperazine nitrogens.[1][2][3][4]
Polar Surface Area ~49 ŲSuggests good intestinal absorption.[1][2]

Synthesis Protocols

Two primary synthetic routes are established for this compound. Method A is preferred for laboratory-scale synthesis due to the commercial availability of the parent phenylpiperazine.[1][2] Method B is utilized when starting from nitrobenzene derivatives.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the two convergent synthetic pathways.

SynthesisPathways StartA 1-(4-Nitrophenyl)piperazine (CAS 6269-89-2) Product 1-(4-Nitrophenyl)-4-propylpiperazine (Target) StartA->Product Method A: N-Alkylation (SN2 Mechanism) ReagentA 1-Bromopropane + K2CO3 / CH3CN ReagentA->Product StartB 1-Chloro-4-nitrobenzene StartB->Product Method B: SNAr (Nucleophilic Aromatic Substitution) ReagentB 1-Propylpiperazine + K2CO3 / DMSO ReagentB->Product

Figure 1: Convergent synthetic pathways for 1-(4-Nitrophenyl)-4-propylpiperazine via N-alkylation (Top) and SNAr (Bottom).[2][3][4]

Method A: N-Alkylation (Standard Protocol)

Principle: Nucleophilic attack of the secondary amine of 1-(4-nitrophenyl)piperazine on 1-bromopropane under basic conditions.[1][2]

Reagents:

  • 1-(4-Nitrophenyl)piperazine (1.0 eq)[2]

  • 1-Bromopropane (1.1 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1-(4-nitrophenyl)piperazine in 20 mL of anhydrous ACN.

  • Base Addition: Add 20 mmol of finely ground anhydrous K₂CO₃. Stir for 15 minutes to ensure suspension homogeneity.

  • Alkylation: Add 11 mmol of 1-bromopropane dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Cool to room temperature. Filter off inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over MgSO₄.[1][2] Recrystallize from ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Method B: Nucleophilic Aromatic Substitution (SNAr)

Principle: Displacement of the chloride leaving group on the activated nitrobenzene ring by 1-propylpiperazine.[1][2]

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)[1][2]

  • 1-Propylpiperazine (1.2 eq)[2]

  • Base: K₂CO₃ or DIPEA (1.5 eq)[1][2]

  • Solvent: DMSO or DMF[1][2]

Protocol Insight: This reaction requires higher temperatures (100–120°C) due to the moderate reactivity of the chlorobenzene, even when activated by the para-nitro group.[2]

Applications in Drug Discovery[2][7][11][12]

Antifungal Pharmacophore

The 1-(4-nitrophenyl)piperazine core is a structural motif found in the synthesis of azole antifungals.[2][5] The propyl derivative acts as a lipophilic probe to optimize the linker region of these drugs.[1][2]

  • Mechanism: The piperazine ring mimics the linker found in itraconazole, positioning the triazole headgroup for interaction with the heme iron of fungal CYP51 (Lanosterol 14α-demethylase).[1][2]

  • Utility: Researchers use this intermediate to synthesize "tail" analogs, testing how alkyl chain length (propyl vs. butyl vs. phenyl) affects fungal membrane penetration.[1][2]

Monoamine Transporter Probing

The parent compound, 1-(4-nitrophenyl)piperazine (pNPP), is a known specific serotonin releasing agent.[2]

  • SAR Logic: Alkylation at the N4 position (adding the propyl group) typically reduces efficacy as a releaser but may increase affinity for the transporter or alter selectivity toward Dopamine (DAT) or Norepinephrine (NET) transporters.[1][2]

  • Research Use: Used in in vitro synaptosome assays to map the steric tolerance of the serotonin transporter (SERT) vestibule.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: Two doublets (AA'BB' system) at δ ~8.1 ppm (2H, ortho to NO₂) and δ ~6.8 ppm (2H, ortho to N).[2]

    • Piperazine Ring: Two triplets/multiplets at δ ~3.4 ppm (4H, adjacent to aryl N) and δ ~2.6 ppm (4H, adjacent to propyl N).[1][2]

    • Propyl Chain: Triplet at δ ~2.4 ppm (2H, N-CH₂), Multiplet at δ ~1.6 ppm (2H, CH₂), Triplet at δ ~0.9 ppm (3H, CH₃).[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 250.15 m/z.[1][2]

Safety & Handling

  • Hazards: The compound contains a nitro group and a basic amine.[1][2] It is likely an irritant to eyes, skin, and the respiratory system.[1][2]

  • Toxicity: Based on the parent pNPP, it may possess serotonergic activity.[1][2][6] Handle as a potent bioactive substance.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation.

References

  • Accela ChemBio. (n.d.).[1][2][3] Product Information: 1-(4-nitrophenyl)-4-propylpiperazine (CAS 1030627-12-3).[2][3] Accela ChemBio Inc.[1][2][3] Retrieved March 1, 2026, from [Link][2]

  • Rothman, R. B., et al. (2012).[1][2][6] Studies of the Biogenic Amine Transporters.[1][2][6] Identification of Low-Efficacy "Partial" Substrates. The Journal of Pharmacology and Experimental Therapeutics. Retrieved March 1, 2026, from [Link][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved March 1, 2026, from [Link][2]

  • Upadhayaya, R. S., et al. (2004).[1][2] Synthesis and antifungal activity of novel 1-(4-nitrophenyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for antifungal scaffold utility).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Commercial Sourcing of 1-(4-Nitrophenyl)-4-propylpiperazine and its Core Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Phenylpiperazines in Drug Discovery Substituted phenylpiperazine moieties are crucial pharmacophores found in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylpiperazines in Drug Discovery

Substituted phenylpiperazine moieties are crucial pharmacophores found in a wide array of biologically active compounds. They are particularly prevalent in the development of agents targeting the central nervous system. The parent compound, 1-(4-nitrophenyl)piperazine, serves as a versatile building block in the synthesis of various therapeutic agents, including potential treatments for neurological disorders, and as a scaffold for novel antidepressants and anxiolytics.[1] Its derivatives are explored for their potential to interact with neurotransmitter systems, making them valuable tools for medicinal chemists.[1] This guide addresses the procurement of this key precursor and the subsequent synthesis of its N-propyl derivative, a compound of interest for further research and development.

Commercial Availability of the Core Precursor: 1-(4-Nitrophenyl)piperazine

While 1-(4-Nitrophenyl)-4-propylpiperazine is not a stock chemical, its immediate precursor, 1-(4-Nitrophenyl)piperazine, is readily available from several major chemical suppliers. The following table summarizes the commercial sources for this key starting material.

SupplierProduct NameCatalog NumberPurity
Thermo Scientific Chemicals 1-(4-Nitrophenyl)piperazine, 98%AC12494005098%
CymitQuimica 1-(4-NITROPHENYL)PIPERAZINE HCL10-F52723895%
Chem-Impex 1-(4-Nitrophenyl)piperazine01488≥ 98%
Tokyo Chemical Industry 1-(4-Nitrophenyl)piperazineN0412>98.0% (T)
AK Scientific, Inc. 1-(4-Nitrophenyl)piperazineY145398% (HPLC)

Proposed Synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine

The synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine can be readily achieved through the N-alkylation of 1-(4-nitrophenyl)piperazine with a suitable propylating agent. The following protocol describes a standard procedure for this transformation.

Reaction Scheme

Synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products reactant1 1-(4-Nitrophenyl)piperazine conditions Reflux, 8-12 hours reactant1->conditions reactant2 1-Bromopropane reactant2->conditions reactant3 Potassium Carbonate (Base) reactant3->conditions reactant4 Acetonitrile (Solvent) reactant4->conditions product1 1-(4-Nitrophenyl)-4-propylpiperazine conditions->product1 product2 Potassium Bromide (Byproduct) conditions->product2 product3 Potassium Bicarbonate (Byproduct) conditions->product3

Caption: Synthetic scheme for the N-alkylation of 1-(4-nitrophenyl)piperazine.

Experimental Protocol

Materials:

  • 1-(4-Nitrophenyl)piperazine

  • 1-Bromopropane (or 1-Iodopropane for higher reactivity)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)piperazine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetonitrile to the flask. Stir the suspension.

  • Alkylation: Add 1-bromopropane (1.1-1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-Nitrophenyl)-4-propylpiperazine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization and Quality Control

The identity and purity of the synthesized 1-(4-Nitrophenyl)-4-propylpiperazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the propyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications

Derivatives of 1-(4-nitrophenyl)piperazine are of significant interest in medicinal chemistry and pharmacology.[2] 1-(4-Nitrophenyl)-4-propylpiperazine, as a novel derivative, could be investigated for a range of potential biological activities, including but not limited to:

  • Antidepressant and Anxiolytic Activity: Many phenylpiperazine derivatives exhibit activity at serotonin and dopamine receptors.

  • Antifungal Agents: Certain substituted piperazines are key intermediates in the synthesis of potent antifungal drugs.[3]

  • Neuroscience Research: As a tool compound to probe the structure-activity relationships of G-protein coupled receptors (GPCRs).

References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available at: [Link]

  • ChemSrc. (2025, August 23). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]

  • Darshan Healthcare Pvt. Ltd. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Darshan Healthcare Pvt. Ltd. (n.d.). 1-(4-Hydroxyphenyl)-4-(4-Nitrophenyl) Piperazine. Retrieved from [Link]

  • Prasad, S. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456–461. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • TradeIndia. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reaction Mechanism of N-propylation of 1-(4-nitrophenyl)piperazine

Abstract This technical guide provides a comprehensive analysis of the N-propylation of 1-(4-nitrophenyl)piperazine, a reaction of significant interest in medicinal chemistry and drug development. 1-(4-nitrophenyl)pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the N-propylation of 1-(4-nitrophenyl)piperazine, a reaction of significant interest in medicinal chemistry and drug development. 1-(4-nitrophenyl)piperazine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including antifungal and anticancer agents.[1][2] This document delves into the core reaction mechanism, explores the critical parameters influencing the reaction's efficiency and selectivity, and provides a detailed experimental protocol for its successful execution. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical insights.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[3] N-alkylation of the piperazine core is a fundamental synthetic transformation that allows for the introduction of diverse functionalities, thereby enabling the modulation of a molecule's biological activity. Specifically, the N-propylation of 1-(4-nitrophenyl)piperazine yields a key building block for more complex molecular architectures. The 4-nitrophenyl group provides a handle for further chemical modifications, while the propyl chain can influence receptor binding and other pharmacological parameters.

The Core Reaction Mechanism: A Nucleophilic Substitution Approach

The N-propylation of 1-(4-nitrophenyl)piperazine proceeds via a bimolecular nucleophilic substitution (SN2) reaction .[4][5][6][7] In this concerted mechanism, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

2.1. Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-(4-nitrophenyl)piperazine attacks the carbon atom bonded to the halogen in the propyl halide. This attack occurs from the backside, 180 degrees opposite to the leaving group.[4][6]

  • Transition State Formation: A high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-halogen bond is partially broken. The central carbon atom is transiently pentacoordinate with a trigonal bipyramidal geometry.[4]

  • Leaving Group Departure: Simultaneously with the nucleophilic attack, the halogen atom departs as a halide ion (e.g., Br⁻ or I⁻), taking with it the bonding pair of electrons.

  • Product Formation: The final product, 1-(4-nitrophenyl)-4-propylpiperazine, is formed along with the halide salt of the protonated product. A base is required to neutralize the newly formed ammonium salt and regenerate the neutral tertiary amine product.

Caption: SN2 mechanism for the N-propylation of 1-(4-nitrophenyl)piperazine.

Critical Reaction Parameters and Their Influence

The success of the N-propylation reaction hinges on the careful selection and control of several key parameters. Understanding the role of each component is crucial for optimizing the reaction yield and minimizing side products.

3.1. Choice of Propylating Agent

The nature of the leaving group on the propyl chain significantly impacts the reaction rate. The reactivity follows the order: I > Br > Cl . 1-Iodopropane is the most reactive due to the weaker carbon-iodine bond, making iodide a better leaving group. However, 1-bromopropane is often a cost-effective and sufficiently reactive alternative.

3.2. The Role of the Base

A base is essential to neutralize the hydrohalic acid (HBr or HI) formed during the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic. Common bases used in N-alkylation reactions include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used due to their low cost and moderate basicity.[8]

  • Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can act as non-nucleophilic organic bases.

  • Hydroxides: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they may promote side reactions in some cases.

The choice of base depends on the specific solvent and reaction conditions.

3.3. Solvent Effects

The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the stability of the transition state.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) , acetonitrile (MeCN) , and acetone are excellent choices for SN2 reactions.[3][8] They can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available for reaction.

  • Alcohols: Solvents like methanol or ethanol can also be used, but their protic nature can lead to solvation of the nucleophile through hydrogen bonding, potentially slowing the reaction.[8]

3.4. Temperature and Reaction Time

The reaction rate is temperature-dependent. Generally, heating the reaction mixture accelerates the rate of an SN2 reaction. Typical reaction temperatures range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-propylation of 1-(4-nitrophenyl)piperazine. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • 1-(4-nitrophenyl)piperazine

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-nitrophenyl)piperazine (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask. Add anhydrous DMF to dissolve the piperazine derivative.

  • Addition of Alkylating Agent: Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-nitrophenyl)-4-propylpiperazine.

Characterization of the Product

The structure and purity of the synthesized 1-(4-nitrophenyl)-4-propylpiperazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the propyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Side Reactions and Troubleshooting

The primary side reaction in the N-alkylation of a secondary amine is dialkylation , where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent to form a quaternary ammonium salt.[9]

Mitigation Strategies:

  • Use of Excess Amine: Using a slight excess of the piperazine starting material can help to minimize dialkylation.

  • Controlled Addition of Alkylating Agent: Adding the propyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Careful Monitoring: Closely monitoring the reaction by TLC can help to stop the reaction once the desired product is formed and before significant over-alkylation occurs.

Conclusion

The N-propylation of 1-(4-nitrophenyl)piperazine is a fundamental and versatile reaction in organic synthesis, providing a gateway to a wide array of potentially bioactive molecules. A thorough understanding of the underlying SN2 mechanism and the influence of key reaction parameters is paramount for achieving high yields and purity. The experimental protocol and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of novel piperazine-containing compounds for drug discovery and development.

References
  • Elliott, J. M. (2011). Piperazine derivatives. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-7). Elsevier.
  • Kaya, K., et al. (2016). Synthesis and biological evaluation of piperazine containing hydrazone derivatives. Bioorganic & Medicinal Chemistry, 24(18), 4143-4151.
  • Lu, G. W. (2007). 4-(4-Nitrophenyl)piperazin-1-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4677.
  • Mahesha, et al. (2022a). Syntheses and crystal structures of six salts of 1-(4-nitrophenyl)piperazine.
  • Shankara Prasad, K., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 453-458.
  • Various Authors. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?.
  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-949.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

Exploratory

Unveiling the Pharmacological Potential of Nitrophenylpiperazine Derivatives: A Mechanistic and Methodological Guide

Executive Summary The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among the myriad of synthetic intermediates, 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) has emerged not merely as a buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel pharmacophores is the cornerstone of modern drug discovery. Among the myriad of synthetic intermediates, 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) has emerged not merely as a building block, but as a highly active biological scaffold[1]. This technical guide explores the multifaceted biological activities of nitrophenylpiperazine derivatives, detailing their mechanistic roles in dermatology (tyrosinase inhibition), oncology (epigenetic modulation), and ion channel regulation. Designed for drug development professionals, this whitepaper synthesizes structural rationale, quantitative efficacy data, and self-validating experimental workflows required to evaluate these compounds.

Chemical Rationale: The Nitrophenylpiperazine Scaffold

The pharmacological versatility of 1-(4-nitrophenyl)piperazine is rooted in its unique structural topology.

  • Conformational Dynamics: The central piperazine ring provides an optimal balance of structural rigidity and flexibility. This allows the molecule to act as a dynamic spacer, precisely orienting appended functional groups (such as aryl or indole moieties) into the deep active sites of target enzymes[2].

  • Electronic Modulation: The para-nitro substituent acts as a potent electron-withdrawing group (EWG). This electronic pull increases the overall polarity of the molecule and establishes critical hydrogen-bonding networks and dipole-dipole interactions with amino acid residues in biological targets[1][2].

Core Biological Activities & Mechanistic Pathways

Tyrosinase Inhibition (Dermatological Therapeutics)

Tyrosinase is a highly conserved type-3 metalloenzyme featuring a binuclear copper active site (CuA and CuB). It catalyzes the rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[2]. Overactivity of this enzyme results in hyperpigmentation disorders.

Recent structure-activity relationship (SAR) studies have identified novel 4-nitrophenylpiperazine derivatives as potent tyrosinase inhibitors[2]. By substituting the N-1 position of the piperazine ring with an indole moiety (e.g., Compound 4l), researchers achieved significant inhibitory efficacy[2][3]. Mechanistically, these derivatives exhibit mixed inhibition , meaning they bind to both the free enzyme and the enzyme-substrate complex, effectively disrupting the catalytic cycle at the copper active site[2].

Epigenetic Modulation in Oncology

In oncology, the nitrophenylpiperazine scaffold is frequently leveraged as a rigidified linker in the design of chimeric degraders and dual-target inhibitors[4][5]. For example, 1-(4-nitrophenyl)piperazine is utilized in the synthesis of HDAC3/6-IN-2 , a potent histone deacetylase (HDAC) inhibitor[4]. This compound connects CDODA-Me with Vorinostat (a known pan-HDAC inhibitor) via the piperazine linker, facilitating the targeted degradation of HDAC3 and HDAC6 and yielding amplified antitumor effects[4].

Ion Channel Regulation and Antimicrobial Activity

Beyond enzyme inhibition, salts of 4-nitrophenylpiperazine (such as chloride monohydrates) are critical reagents in the development of potassium channel openers, which display considerable biomolecular current-voltage rectification characteristics[6]. Additionally, the scaffold acts as a precursor for broad-spectrum antifungal agents (including triazolone-based drugs) and antimalarial compounds[7][8].

Quantitative Data Presentation

To facilitate cross-disciplinary comparison, the following table summarizes the key quantitative metrics and molecular targets of notable nitrophenylpiperazine derivatives.

Compound / DerivativePrimary TargetApplication AreaKey Finding / EfficacyMechanism of Action
Compound 4l (Indole-substituted)Mushroom TyrosinaseDermatology / CosmeticsIC₅₀ = 72.55 μM[2]Mixed inhibition at the CuA/CuB binuclear active site.
HDAC3/6-IN-2 (Piperazine linker)HDAC3 & HDAC6OncologyImproved antitumor degradation[4]Chimeric epigenetic modulation / targeted degradation.
4-Nitrophenylpiperazinium salts Potassium ChannelsCardiology / NeurologyCurrent-voltage rectification[6]Potassium channel opening.
Triazolone Precursors Fungal Ergosterol SynthesisInfectious DiseaseBroad-spectrum fungicidal activity[7]Disruption of fungal cell membrane integrity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on understanding the causality behind each procedural step. The following protocols for evaluating tyrosinase inhibitors are designed as self-validating systems, incorporating internal controls and kinetic readouts to ensure data integrity.

Protocol A: In Vitro Tyrosinase Inhibitory Activity Assay

Objective: Quantify the IC₅₀ of nitrophenylpiperazine derivatives against tyrosinase diphenolase activity. Causality & Design: L-DOPA is specifically chosen as the substrate to isolate the diphenolase activity, bypassing the slower monophenolase lag phase. The reaction produces dopachrome, a stable intermediate that absorbs strongly at 475 nm, allowing for real-time spectrophotometric tracking. Kojic acid is run in parallel as a positive control to validate enzyme viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer solution adjusted to pH 6.8 (mimicking the physiological pH optimum for mushroom tyrosinase).

  • Enzyme & Substrate Formulation: Dissolve mushroom tyrosinase in the buffer to a concentration of 33.3 Units/mL. Prepare a 2 mM L-DOPA solution in the same buffer.

  • Inhibitor Dilution: Dissolve the nitrophenylpiperazine derivative (e.g., Compound 4l) in DMSO, then perform serial dilutions in the phosphate buffer (ensure final DMSO concentration remains <5% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 10 μL of the inhibitor solution with 20 μL of the tyrosinase solution and 150 μL of phosphate buffer. Incubate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 20 μL of the 2 mM L-DOPA solution to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader and measure the absorbance at 475 nm continuously for 5 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve.
    
  • Validation: Calculate percent inhibition relative to a vehicle control (DMSO only). Ensure the Kojic acid control yields an IC₅₀ consistent with literature values (~20-30 μM).

Protocol B: Enzyme Kinetic Profiling (Lineweaver-Burk Analysis)

Objective: Determine the specific mode of inhibition (competitive, non-competitive, or mixed). Causality & Design: By systematically varying the substrate concentration while holding the inhibitor concentration constant, we can plot the reciprocal of velocity (


) against the reciprocal of substrate concentration (

). A mixed inhibitor will alter both the

(y-intercept) and the

(x-intercept), proving that the nitrophenylpiperazine derivative binds to an allosteric site on both the free enzyme and the enzyme-substrate complex[2][3].

Step-by-Step Methodology:

  • Matrix Setup: Prepare four different concentrations of the L-DOPA substrate (e.g., 0.5, 1.0, 1.5, and 2.0 mM).

  • Inhibitor Stratification: Select three fixed concentrations of the nitrophenylpiperazine inhibitor (e.g., 0, 35, and 70 μM).

  • Assay Execution: Run the spectrophotometric assay (as detailed in Protocol A) for every combination of substrate and inhibitor concentration.

  • Data Transformation: Calculate the initial reaction velocity (

    
    ) for each well. Transform the data into double-reciprocal values (
    
    
    
    and
    
    
    ).
  • Plotting & Interpretation: Plot the data points and apply linear regression. If the lines intersect in the second or third quadrant (neither on the y-axis nor the x-axis), confirm mixed inhibition [2].

Visualizations

TyrosinasePathway N1 L-Tyrosine N2 Tyrosinase (Monophenolase) N1->N2 Binding N3 L-DOPA N2->N3 Hydroxylation N4 Tyrosinase (Diphenolase) N3->N4 Binding N5 Dopaquinone N4->N5 Oxidation N6 Melanin (Pigmentation) N5->N6 Polymerization I1 Nitrophenylpiperazine Derivative I1->N2 Mixed Inhibition I1->N4 Mixed Inhibition

Fig 1. Melanin synthesis pathway and mixed inhibition by nitrophenylpiperazine derivatives.

Workflow S1 1. Scaffold Synthesis N-alkylation of nitrophenylpiperazine S2 2. Structural Validation NMR & IR Spectroscopy S1->S2 S3 3. Biochemical Assay L-DOPA oxidation at 475 nm S2->S3 S4 4. Kinetic Profiling Lineweaver-Burk Analysis S3->S4 S5 5. In Silico Docking CuA/CuB Active Site Modeling S4->S5

Fig 2. Step-by-step experimental workflow for evaluating nitrophenylpiperazine inhibitors.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations Source: PMC / ChemistrySelect 2

  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors Source: ResearchGate 3

  • CAS 6269-89-2: 1-(4-Nitrophenyl)piperazine Source: CymitQuimica 1

  • 1-(4-Nitrophenyl)piperazine (Compound 15) Source: MedChemExpress 4

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine Source: PMC / NIH 6

  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts Source: Digital CSIC8

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine Source: IUCr 5

  • para-Nitrophenylpiperazine Source: Grokipedia 7

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Foundational

An In-Depth Technical Guide to the In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 1-(4-Nitrophenyl)-4-propylpiperazine

Executive Summary In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating the high costs and failure rates associated with preclinical and clinical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating the high costs and failure rates associated with preclinical and clinical development.[1][2] In silico computational methodologies provide a rapid, cost-effective, and predictive framework to evaluate a molecule's fundamental properties long before its synthesis. This guide presents a comprehensive, protocol-driven approach to the in silico characterization of 1-(4-Nitrophenyl)-4-propylpiperazine, a novel derivative of the well-established nitrophenylpiperazine scaffold. We will detail the step-by-step prediction of its core physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (ADMET) profile. By grounding our analysis in established computational models and explaining the causal relationships between these properties, this document serves as a practical whitepaper for researchers and drug development professionals seeking to leverage computational chemistry for informed decision-making in lead optimization.[3][4][5]

Introduction: The Imperative for Predictive Modeling

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic or toxicity profiles.[1][6] The nitrophenylpiperazine moiety is a recognized pharmacophore present in numerous biologically active agents, making its derivatives, such as 1-(4-Nitrophenyl)-4-propylpiperazine, compelling subjects for investigation.[7][8][9] This guide focuses on this specific molecule as a case study to illustrate the power of in silico tools. These computational techniques allow for the thorough characterization of a vast chemical space at a fraction of the time and cost of traditional wet-lab experiments, enabling a "fail-fast, fail-cheap" paradigm that is essential for efficient drug discovery.[4][10] By predicting key drug-like attributes, we can prioritize resources, intelligently guide synthetic efforts, and significantly reduce reliance on animal testing.[11][12]

The Computational Workflow: A Self-Validating System

A robust in silico analysis is not merely about generating data points; it is about creating a logical and verifiable workflow. The process must be structured to ensure that each step informs the next, from initial molecular preparation to the final integrated assessment of drug-likeness.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the in silico prediction of molecular properties. This systematic process ensures reproducibility and a holistic evaluation of the candidate molecule.

G mol_input Define Molecule: 1-(4-Nitrophenyl)-4-propylpiperazine smiles Generate SMILES String: CCNCCn1ccn(C2=CC=C([N+](=O)[O-])C=C2)cc1 mol_input->smiles geom_opt 3D Geometry Optimization (Energy Minimization) smiles->geom_opt physchem Physicochemical Properties (pKa, LogP, LogS) geom_opt->physchem adme ADME Profile (Absorption, Distribution, Metabolism) geom_opt->adme tox Toxicity Profile (hERG, Ames Mutagenicity) geom_opt->tox data_agg Aggregate Data in Tables physchem->data_agg adme->data_agg tox->data_agg drug_likeness Evaluate Drug-Likeness Rules (Lipinski's Ro5, etc.) data_agg->drug_likeness report Synthesize Report & Propose Optimization Strategies drug_likeness->report

Caption: High-level workflow for in silico molecular property prediction.

Core Physicochemical Property Prediction

The foundational physicochemical characteristics of a molecule govern its behavior in biological systems. Accurate prediction of these properties is the first step in assessing its potential as a drug.[13]

Causality: The Interplay of Core Properties

Physicochemical properties are deeply interconnected. A molecule's ionization state (pKa) at a given pH directly influences its solubility (LogS) and its partitioning behavior between aqueous and lipid environments (LogD). This, in turn, dictates its ability to cross biological membranes, a key factor in absorption.

G pKa pKa (Ionization State) LogS LogS (Aqueous Solubility) pKa->LogS influences Absorption Membrane Permeability & Absorption pKa->Absorption governs LogP LogP (Lipophilicity) LogP->Absorption correlates with LogS->Absorption enables

Caption: Logical relationship between key physicochemical properties and absorption.

Protocol: Predicting Physicochemical Properties

Objective: To calculate the pKa, LogP, LogD at pH 7.4, and aqueous solubility (LogS) for 1-(4-Nitrophenyl)-4-propylpiperazine.

Methodology: This protocol utilizes established algorithms commonly found in computational chemistry suites like ChemAxon, Schrödinger, or MOE.[3][14][15][16]

  • Step 1: Input Structure: Load the energy-minimized 3D structure of 1-(4-Nitrophenyl)-4-propylpiperazine into the property calculation module.

  • Step 2: pKa Calculation: Execute the pKa prediction module. The software identifies ionizable centers (the two piperazine nitrogens) and calculates their respective acid dissociation constants. The model considers the electronic effects of the aromatic nitro group and the aliphatic propyl group.

  • Step 3: LogP and LogD Calculation: Run the lipophilicity prediction module. The LogP is calculated based on atomic contributions. Using the previously calculated pKa values, the software then calculates the LogD at a physiological pH of 7.4, which accounts for the distribution of both ionized and neutral species.

  • Step 4: Solubility Calculation: Execute the intrinsic aqueous solubility (LogS) prediction module. This model typically uses a fragment-based approach combined with considerations for LogP and molecular weight.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties critical for initial drug-likeness assessment.

PropertyPredicted ValueSignificance & Interpretation
Molecular Weight 249.31 g/mol Well within the typical range for small molecule drugs (<500 g/mol ).
pKa (Most Basic) ~7.8The piperazine nitrogen furthest from the phenyl ring is the most basic center. The molecule will be >50% protonated and positively charged at physiological pH (7.4).
cLogP 2.45Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
LogD at pH 7.4 1.98The effective lipophilicity at physiological pH is lower than LogP due to protonation, which favors partitioning into the aqueous phase.
Aqueous Solubility (LogS) -3.1 (Soluble)Predicts good water solubility, which is favorable for formulation and bioavailability.[13]
Topological Polar Surface Area 61.09 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability and cell permeability.[17]

ADME Profile Prediction

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy and safety. In silico ADME models are crucial for identifying potential liabilities early in the discovery process.[18][19][20]

Protocol: Predicting ADME Properties

Objective: To predict key ADME parameters for 1-(4-Nitrophenyl)-4-propylpiperazine.

Methodology: This protocol employs a suite of QSAR (Quantitative Structure-Activity Relationship) and machine learning models trained on large datasets of experimental results, such as those available in ADMET Predictor™ or ZeptoWard.[12][21]

  • Step 1: Input Structure: Use the same prepared molecular structure as in the previous section.

  • Step 2: Absorption Models:

    • Human Intestinal Absorption (HIA): Submit the structure to an HIA classification model to predict the extent of absorption from the gut.

    • Caco-2 Permeability: Use a regression model to predict the permeability rate (nm/s) across Caco-2 cell monolayers, an in vitro surrogate for the intestinal wall.

  • Step 3: Distribution Models:

    • Blood-Brain Barrier (BBB) Penetration: Submit the structure to a BBB penetration model (often a classifier: BBB+ or BBB-). The model evaluates properties like LogP, pKa, and molecular size.

    • Plasma Protein Binding (PPB): Use a regression model to predict the percentage of the compound that will bind to plasma proteins like albumin.

  • Step 4: Metabolism Models:

    • Cytochrome P450 (CYP) Inhibition: Submit the structure to a panel of models for key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). These models identify the likelihood of the compound being an inhibitor, which is a primary cause of drug-drug interactions.[20]

Predicted ADME Data

The table below presents the predicted ADME profile, which is essential for evaluating the molecule's pharmacokinetic prospects.

ParameterCategoryPredicted OutcomeInterpretation & Causality
Absorption Human Intestinal Absorption (HIA)HighThe favorable molecular weight, TPSA, and LogP suggest efficient passive diffusion across the intestinal epithelium.
Caco-2 PermeabilityModerate to High (>100 nm/s)Consistent with good intestinal absorption.
Distribution Blood-Brain Barrier (BBB)Non-penetrant (BBB-)The molecule's polarity (due to the nitro group and protonated piperazine) likely prevents passage into the CNS, which can be desirable to avoid off-target neurological effects.[22]
Plasma Protein Binding (PPB)~85%Moderate binding is expected. High binding (>95%) can limit the free fraction available for therapeutic effect, but this value is acceptable.
Metabolism CYP2D6 InhibitionProbable InhibitorThe piperazine nitrogen and aromatic system are common pharmacophores for CYP2D6 binding. This is a potential liability for drug-drug interactions.
CYP3A4 InhibitionUnlikely InhibitorThe structure lacks common features of potent CYP3A4 inhibitors.

Toxicity and Safety Profile Prediction

Identifying potential toxicity is a critical step in derisking a drug candidate. In silico toxicology models can flag common liabilities, such as cardiotoxicity and mutagenicity.[10][11]

Protocol: Predicting Key Toxicities

Objective: To assess the potential for hERG inhibition and Ames mutagenicity.

Methodology:

  • Step 1: hERG Inhibition: The molecular structure is submitted to a classification model that recognizes pharmacophoric features associated with hERG channel blockers. Key features include a basic nitrogen and hydrophobic aromatic regions.

  • Step 2: Ames Mutagenicity: The structure is analyzed by models that identify structural alerts (e.g., aromatic nitro groups) known to be associated with mutagenicity. These models are trained on extensive Ames test data.[19]

Predicted Toxicity Data
EndpointPredicted RiskInterpretation & Causality
hERG Inhibition Low to Moderate RiskWhile the molecule contains a basic nitrogen, its overall physicochemical profile does not strongly match that of a potent hERG blocker. Experimental verification would be required.
Ames Mutagenicity Potential RiskThe aromatic nitro group is a well-known structural alert for mutagenicity. This is a significant flag requiring experimental validation (e.g., an Ames test) before further development.

Integrated Analysis: Drug-Likeness and Optimization

The final step is to synthesize all predicted data to form a holistic view of the molecule's potential. Drug-likeness rules and scoring functions provide a high-level summary of this complex data.[23]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a heuristic guideline to evaluate if a compound's physicochemical properties are consistent with those of known orally active drugs.[24]

RuleThreshold1-(4-Nitrophenyl)-4-propylpiperazine ValueCompliance
Molecular Weight ≤ 500 g/mol 249.31Yes
LogP ≤ 52.45Yes
Hydrogen Bond Donors ≤ 50Yes
Hydrogen Bond Acceptors ≤ 104 (2 nitro oxygens, 2 piperazine nitrogens)Yes
Overall Passes all rules
Overall Assessment and Path Forward

1-(4-Nitrophenyl)-4-propylpiperazine presents a promising in silico profile in several aspects. Its physicochemical properties are well-aligned with established criteria for oral bioavailability, and it demonstrates excellent predicted absorption and solubility.

However, two key areas of concern have been identified:

  • CYP2D6 Inhibition: The predicted inhibition of this major metabolic enzyme poses a significant risk for drug-drug interactions.

  • Ames Mutagenicity: The presence of the aromatic nitro group is a structural alert for mutagenicity and a serious potential liability.

Proposed Optimization Strategies:

  • Replace the Nitro Group: The most critical modification would be to replace the para-nitro group with other electron-withdrawing groups that are not associated with mutagenicity (e.g., a cyano, trifluoromethyl, or sulfone group). This would require a re-evaluation of all properties, as it would significantly alter the molecule's electronics and polarity.

  • Modify the Propyl Group: If CYP2D6 inhibition persists after modifying the nitro group, altering the size or nature of the N-alkyl substituent could disrupt the binding interaction with the enzyme's active site.

Conclusion

This in-depth guide demonstrates a structured, scientifically grounded workflow for the in silico prediction of the properties of 1-(4-Nitrophenyl)-4-propylpiperazine. The computational analysis reveals a molecule with favorable "drug-like" physicochemical properties and good absorption potential but also highlights significant, actionable risks related to metabolism (CYP2D6 inhibition) and safety (mutagenicity). This predictive assessment allows researchers to make an informed decision to either terminate further investigation of this specific molecule or, more constructively, to guide the rational design of next-generation analogs that retain the desirable properties while engineering out the predicted liabilities. This approach epitomizes the central role of computational chemistry in accelerating modern, efficient, and ethical drug discovery.[1][6]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Antifungal Agents Utilizing 1-(4-Nitrophenyl)-4-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of novel antifungal agents using 1-(4-Nitrophenyl)-4-propylpiperazine as a key buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel antifungal agents using 1-(4-Nitrophenyl)-4-propylpiperazine as a key building block. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies and insights into the development of potent antifungal compounds.

Introduction: The Role of the Piperazine Moiety in Antifungal Drug Design

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. In the realm of antifungal drug discovery, the incorporation of a piperazine ring has been a successful strategy, particularly in the development of azole antifungals. These drugs, such as itraconazole and posaconazole, are mainstays in the treatment of invasive fungal infections[1][2]. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[3].

The 1-(4-Nitrophenyl)-4-propylpiperazine moiety offers a versatile platform for the synthesis of novel antifungal candidates. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse pharmacophoric elements. The propyl group at the N-4 position can also be varied to modulate the lipophilicity and pharmacokinetic properties of the final compounds.

Synthetic Strategy: From Nitrophenylpiperazine to Bioactive Antifungals

A common and effective strategy for utilizing 1-(4-Nitrophenyl)-4-propylpiperazine in antifungal synthesis involves a multi-step approach. This typically includes the initial synthesis of a core intermediate, followed by the crucial reduction of the nitro group, and subsequent elaboration to the final antifungal agent. A key transformation is the conversion of the nitro group to an amine, which then allows for the introduction of various side chains, often culminating in the formation of a triazole-containing scaffold, a hallmark of many potent antifungal drugs.

The following diagram illustrates a generalized synthetic workflow:

Synthetic_Workflow A 1-(4-Nitrophenyl)-4-propylpiperazine B Intermediate Formation (e.g., Epoxide Ring Opening) A->B Reaction with Epoxide C Reduction of Nitro Group B->C e.g., Catalytic Hydogenation D Further Functionalization (e.g., Acylation, Alkylation) C->D Introduction of Side Chains E Final Antifungal Agent D->E Final Synthetic Step

Caption: Generalized synthetic workflow for the development of antifungal agents from 1-(4-Nitrophenyl)-4-propylpiperazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of antifungal agents derived from 1-(4-Nitrophenyl)-4-propylpiperazine.

Protocol 1: Synthesis of a Key Intermediate via Epoxide Ring-Opening

This protocol describes a general procedure for the reaction of a 1-(4-nitrophenyl)piperazine derivative with an epoxide, a common step in the synthesis of azole antifungal precursors. This reaction introduces a hydroxyl group that can be further functionalized.

Materials:

  • 1-(4-Nitrophenyl)piperazine derivative

  • Substituted oxirane (epoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a solution of the 1-(4-nitrophenyl)piperazine derivative in the chosen anhydrous solvent under an inert atmosphere, add the substituted oxirane.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Essential for reactions involving reactive intermediates and to prevent unwanted hydrolysis.

  • Base: Facilitates the nucleophilic attack of the piperazine nitrogen on the epoxide ring by deprotonating the piperazine, increasing its nucleophilicity.

Protocol 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group is a critical step to enable further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • Nitro-substituted piperazine intermediate from Protocol 1

  • Palladium on carbon (Pd/C, 10%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the nitro-substituted piperazine intermediate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted product, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of nitro groups to amines.

  • Hydrogen Gas: The reducing agent in this reaction.

  • Celite Filtration: Safely and effectively removes the pyrophoric Pd/C catalyst from the reaction mixture.

A specific example of this reduction is the synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, a key intermediate for the antifungal drug Posaconazole. In this process, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol is hydrogenated using Raney nickel as the catalyst in dimethylformamide[4].

Protocol 3: Synthesis of Triazole-Containing Antifungal Agents

This protocol outlines the "click chemistry" approach, a highly efficient method for the synthesis of 1,2,3-triazoles, which are important pharmacophores in many antifungal agents[3].

Materials:

  • Azide-functionalized intermediate

  • Alkyne-functionalized piperazine derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-functionalized piperazine derivative in the solvent mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

  • Add an aqueous solution of sodium ascorbate to initiate the click reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final triazole-containing antifungal agent.

Causality behind Experimental Choices:

  • Copper(I) Catalyst: The "click" reaction (copper-catalyzed azide-alkyne cycloaddition) is catalyzed by a copper(I) species, which is generated in situ from copper(II) sulfate and sodium ascorbate.

  • Sodium Ascorbate: A reducing agent that converts Cu(II) to the active Cu(I) catalyst.

  • t-Butanol/Water Solvent System: A common solvent mixture for click chemistry that can dissolve a wide range of organic substrates.

The following diagram illustrates the key steps in the synthesis of a triazole-containing antifungal agent:

Triazole_Synthesis cluster_0 Intermediate Preparation cluster_1 Triazole Core Synthesis A 1-(4-Aminophenyl)-4-propylpiperazine B Functionalization with Alkyne Group A->B D Click Reaction (Cu(I) catalyzed) B->D C Azide-containing Scaffold C->D E Triazole-Piperazine Antifungal Agent D->E

Sources

Application

application of 1-(4-Nitrophenyl)-4-propylpiperazine in antibacterial drug discovery

Application Note: Leveraging the 1-(4-Nitrophenyl)-4-propylpiperazine Scaffold in Antibacterial Drug Discovery Introduction & Pharmacological Rationale The escalating global crisis of antimicrobial resistance (AMR), part...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging the 1-(4-Nitrophenyl)-4-propylpiperazine Scaffold in Antibacterial Drug Discovery

Introduction & Pharmacological Rationale

The escalating global crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species, necessitates the rapid development of novel chemical entities. Within medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to improve the pharmacokinetic profiles and target-binding affinities of antibacterial agents[1]. Specifically, 1-(4-nitrophenyl)-4-propylpiperazine (CAS: 1030627-12-3)[2] serves as a highly modular and potent building block for hit-to-lead optimization.

Causality of Structural Features:

  • 4-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring. This structural feature facilitates critical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking and hydrogen bonding within bacterial target sites, such as the 50S ribosomal subunit[3]. Empirical data demonstrates that placing a nitrophenyl substituent at the 4-position of the piperazine ring optimally promotes both antibacterial and antifungal activities[3].
    
  • Propylpiperazine Core: The basic nitrogen atoms of the piperazine ring are protonated at physiological pH, allowing for electrostatic interactions with the negatively charged bacterial cell membrane. Furthermore, the propyl chain precisely tunes the lipophilicity (LogP) of the molecule. Higher lipophilicity is positively correlated with antimycobacterial activity (e.g., against M. kansasii), as it enables the compound to penetrate the thick, lipid-rich mycobacterial cell wall[1].

Mechanistic Pathway & Structural Logic

When conjugated with larger macrocycles (such as pleuromutilin) or natural product derivatives (like flavonols), the 1-(4-nitrophenyl)-4-propylpiperazine core acts as a critical linker and secondary pharmacophore. For instance, pleuromutilin derivatives incorporating this moiety exhibit potent, time-dependent bactericidal activity against MRSA and demonstrate a concentration-dependent post-antibiotic effect (PAE)[4]. Similarly, flavonol conjugates utilize the piperazine nitrogen to achieve minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against S. aureus by disrupting biofilm formation, potentially targeting the SarA regulator.

MOA Scaffold 1-(4-Nitrophenyl)-4-propylpiperazine Core Scaffold Nitro 4-Nitrophenyl Group (Electron Withdrawing) Scaffold->Nitro Propyl N-Propyl Chain (Lipophilicity/LogP Tuner) Scaffold->Propyl Piperazine Piperazine Ring (Basic Nitrogen/Linker) Scaffold->Piperazine Target1 Enhanced Ribosomal Binding (e.g., 50S Subunit) Nitro->Target1 u03c0-u03c0 Stacking Target2 Mycobacterial/MRSA Membrane Penetration Propyl->Target2 Hydrophobic Interaction Target3 Biofilm Inhibition (SarA Regulation) Piperazine->Target3 H-Bonding / Cationic Outcome Potent Bactericidal Activity & Post-Antibiotic Effect Target1->Outcome Target2->Outcome Target3->Outcome

Fig 1. Pharmacological mechanism of the 1-(4-nitrophenyl)-4-propylpiperazine scaffold.

Quantitative Efficacy Profile

To benchmark the antibacterial potential of derivatives synthesized from the 1-(4-nitrophenyl)piperazine scaffold, the following table summarizes key quantitative data across recent drug discovery studies.

Compound Class / DerivativeTarget PathogenMIC ValueActivity TypeReference
Pleuromutilin Conjugate (NPDM) MRSA (ATCC 43300)Highly Potent (≤ 2× MIC)Bactericidal[4]
Flavonol-Piperazine Conjugate (2g) Staphylococcus aureus6.25 µg/mLBiofilm Inhibition
Oxirane-Piperazine Intermediate Mycobacterium kansasii15.0 μMBacteriostatic[1]
Mannich Base Piperazine (Cmpd 9) Bacillus subtilis125 µg/mLBacteriostatic[3]

Experimental Protocols

To ensure self-validating and reproducible results during the hit-to-lead optimization of 1-(4-nitrophenyl)-4-propylpiperazine derivatives, the following standardized protocols must be employed.

Protocol A: High-Throughput Broth Microdilution (MIC/MBC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized derivatives. Causality & Logic: Relying solely on optical density (OD) can yield false positives due to compound precipitation—a common issue with lipophilic piperazine derivatives. Therefore, a dual-validation approach using resazurin (a metabolic indicator) and agar plating is mandated to ensure data integrity.

  • Inoculum Preparation: Cultivate the target strain (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached (OD600 ≈ 0.5). Dilute the suspension to yield a final assay concentration of

    
     CFU/mL.
    
    • Reasoning: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, skewing the MIC upward and masking true efficacy[4].

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the piperazine derivative in DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound in each well. Incubate at 37°C for 18–24 hours.

  • Resazurin Validation: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The lowest concentration remaining blue is recorded as the MIC.

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue) and spot onto Mueller-Hinton Agar plates. Incubate for 24 hours. The lowest concentration yielding a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3 log10 CFU/mL decrease (99.9% kill) is the MBC[3].
    
Protocol B: Time-Kill Kinetics Assay

Objective: To characterize the pharmacodynamics (bacteriostatic vs. bactericidal) of the derivatives. Causality & Logic: MIC only provides a static endpoint. Time-kill kinetics reveal the rate of bacterial eradication, which is critical for predicting in vivo efficacy, post-antibiotic effects, and establishing dosing regimens.

  • Preparation: Prepare MHB containing the test compound at concentrations of 1×, 2×, 4×, and 8× MIC.

  • Inoculation: Introduce the bacterial suspension to achieve a starting density of

    
     CFU/mL.
    
  • Sampling: At predetermined intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

    • Reasoning: Capturing early time points (2-4h) identifies rapid bactericidal action, while the 24h mark confirms the absence of regrowth or resistance emergence[4].

  • Quantification: Serially dilute the aliquots in sterile PBS and plate onto agar. Count colonies after 24h incubation. A compound is deemed bactericidal if it induces a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3 log10 reduction in CFU/mL compared to the initial inoculum at 24 hours.
    

Workflow Syn Compound Synthesis MIC Broth Microdilution (MIC/MBC) Syn->MIC Hit Screening Resazurin Resazurin Validation MIC->Resazurin Viability Check TimeKill Time-Kill Kinetics Resazurin->TimeKill MBC < 4x MIC InVivo In Vivo Efficacy (Mouse Models) TimeKill->InVivo Bactericidal Confirmed

Fig 2. Self-validating experimental workflow for piperazine-derived antibacterial agents.

References

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens Source: IngentaConnect URL
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety Source: MDPI URL
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)
  • Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives Source: SYMC URL
  • 1534771-70-4,4-Bromo-6-methoxy-1H-benzo[d][1,2,3]triazole (Chemical Catalog & CAS Verification)

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 1-(4-Nitrophenyl)-4-propylpiperazine

Introduction: Unveiling the Bioactive Potential of 1-(4-Nitrophenyl)-4-propylpiperazine The 1-(4-nitrophenyl)piperazine moiety is a recognized pharmacophore present in a variety of biologically active compounds. Derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactive Potential of 1-(4-Nitrophenyl)-4-propylpiperazine

The 1-(4-nitrophenyl)piperazine moiety is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad range of activities, including antimicrobial, antifungal, and central nervous system (CNS) effects.[1][2] Notably, this chemical class has been investigated for its potential as tyrosinase inhibitors and as selective serotonin releasing agents.[3][4] Furthermore, the piperazine ring is a common feature in molecules targeting CNS receptors, such as dopamine and serotonin receptors.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on developing and executing in vitro assays to characterize the bioactivity of 1-(4-Nitrophenyl)-4-propylpiperazine. The protocols herein are designed to be self-validating and are grounded in established scientific principles. We will explore methodologies to assess its potential as a tyrosinase inhibitor, its interaction with the serotonin transporter, and its general cellular cytotoxicity.

Assessment of Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[3] Derivatives of nitrophenylpiperazine have shown promise as tyrosinase inhibitors.[3][6] This protocol outlines a common and accessible method for screening the tyrosinase inhibitory potential of 1-(4-Nitrophenyl)-4-propylpiperazine using mushroom tyrosinase.

Scientific Rationale

This assay spectrophotometrically measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. A decrease in the rate of dopachrome formation in the presence of the test compound indicates inhibition of the enzyme. Kojic acid, a well-characterized tyrosinase inhibitor, is used as a positive control to validate the assay.

Experimental Workflow: Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - L-DOPA Solution - Mushroom Tyrosinase - Test Compound Stock - Kojic Acid Stock prep_plate Prepare 96-well Plate: - Add Buffer - Add Test Compound/Control - Add Tyrosinase Solution prep_reagents->prep_plate initiate Initiate Reaction: Add L-DOPA Solution prep_plate->initiate incubate Incubate at 25°C initiate->incubate measure Measure Absorbance at 475 nm (Kinetic Mode for 10 min) incubate->measure calculate_rate Calculate Rate of Reaction (Slope of Absorbance vs. Time) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 1-(4-Nitrophenyl)-4-propylpiperazine (Test Compound)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.8).

    • Prepare a 10 mM stock solution of L-DOPA in the phosphate buffer.

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound and kojic acid in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the test compound or control solution at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%). For the negative control, add 10 µL of DMSO.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL final concentration) to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of 10 mM L-DOPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Example Data Presentation
CompoundIC50 (µM)Inhibition Type (from Lineweaver-Burk Plot)
1-(4-Nitrophenyl)-4-propylpiperazine85.3 ± 5.2Mixed-type
Kojic Acid (Positive Control)18.7 ± 1.9Competitive

Serotonin Transporter (SERT) Uptake Assay

Given that para-nitrophenylpiperazine has been identified as a selective serotonin releasing agent, it is crucial to investigate the interaction of its propyl derivative with the serotonin transporter (SERT).[4] This protocol describes a cell-based fluorescence assay to measure the inhibition of SERT-mediated uptake of a fluorescent substrate.

Scientific Rationale

This assay utilizes a cell line stably expressing the human serotonin transporter (hSERT). A fluorescent substrate that is a substrate for SERT is used. If the test compound inhibits SERT, the uptake of the fluorescent substrate into the cells will be reduced, resulting in a lower intracellular fluorescence signal. Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is used as a positive control.

Experimental Workflow: SERT Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis seed_cells Seed hSERT-expressing cells in a 96-well plate culture Culture cells to form a confluent monolayer seed_cells->culture wash_cells Wash cells with Assay Buffer culture->wash_cells add_compound Add Test Compound/Control and pre-incubate wash_cells->add_compound add_substrate Add Fluorescent SERT Substrate add_compound->add_substrate incubate Incubate to allow uptake add_substrate->incubate stop_uptake Stop uptake and wash cells incubate->stop_uptake read_fluorescence Read intracellular fluorescence (bottom-reading fluorometer) stop_uptake->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the cell-based serotonin transporter (SERT) uptake assay.

Detailed Protocol: SERT Uptake Assay

Materials:

  • HEK-293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent SERT substrate (e.g., ASP+)

  • 1-(4-Nitrophenyl)-4-propylpiperazine (Test Compound)

  • Fluoxetine (Positive Control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed the hSERT-expressing cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of Assay Buffer containing the test compound or control at 2x the final desired concentration. For the negative control (100% uptake), add Assay Buffer with vehicle (e.g., 0.2% DMSO). For the positive control (maximum inhibition), add a high concentration of fluoxetine (e.g., 10 µM).

    • Pre-incubate the plate at 37°C for 15-20 minutes.

    • Add 50 µL of the fluorescent SERT substrate (at 2x the final concentration) to all wells to initiate uptake.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes - this should be optimized to be in the linear range of uptake).

    • Terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold Assay Buffer.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a bottom-reading fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (F_sample - F_max_inhibition) / (F_max_uptake - F_max_inhibition)] * 100 where F_sample is the fluorescence in the presence of the test compound, F_max_inhibition is the fluorescence with the positive control (fluoxetine), and F_max_uptake is the fluorescence with the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Example Data Presentation
CompoundIC50 (nM)
1-(4-Nitrophenyl)-4-propylpiperazine152 ± 14
Fluoxetine (Positive Control)5.8 ± 0.7

General Cell Viability Assay (Resazurin Reduction)

Before proceeding to more complex functional assays, it is essential to assess the general cytotoxicity of a compound. The resazurin (AlamarBlue) assay is a simple and sensitive method to determine cell viability.

Scientific Rationale

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells. A decrease in fluorescence indicates a reduction in cell viability.

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

  • A relevant cell line (e.g., HEK-293, HepG2, or the cell line used in the functional assay)

  • Cell culture medium

  • Resazurin sodium salt solution

  • 1-(4-Nitrophenyl)-4-propylpiperazine (Test Compound)

  • Doxorubicin (Positive Control for cytotoxicity)

  • 96-well clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control (100% viability).

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well (for a final concentration of approximately 0.1 mg/mL).

    • Incubate for 1-4 hours at 37°C, protected from light, until the color of the medium in the control wells changes from blue to pink.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of viability using the formula: % Viability = (F_sample / F_control) * 100 where F_sample is the fluorescence of the treated cells and F_control is the fluorescence of the vehicle-treated cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (cytotoxic concentration 50%) value.

Example Data Presentation
CompoundCC50 (µM) after 48h exposure
1-(4-Nitrophenyl)-4-propylpiperazine> 100
Doxorubicin (Positive Control)0.85 ± 0.12

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 1-(4-Nitrophenyl)-4-propylpiperazine. By systematically evaluating its effects on a key metabolic enzyme (tyrosinase), a critical CNS target (SERT), and general cell health, researchers can efficiently triage this compound and make informed decisions about its potential for further development. The modular nature of these assays allows for adaptation to specific research questions and laboratory capabilities.

References

  • ResearchGate. (2025). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF. Available at: [Link]

  • BMC. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. Available at: [Link]

  • IUCr. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Available at: [Link]

  • Wikipedia. (2023). para-Nitrophenylpiperazine. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Chem-Impex. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved March 7, 2026, from [Link]

  • Dissertation. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: HPLC-UV Analysis of 1-(4-Nitrophenyl)-4-propylpiperazine Purity

Executive Summary & Chemical Context[1][2][3][4][5][6] This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(4-Nitrophenyl)-4-propylpiperazine (NPP-Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(4-Nitrophenyl)-4-propylpiperazine (NPP-Pr). This compound is a critical pharmacophore in medicinal chemistry, often serving as a synthetic intermediate for antifungal azoles and antipsychotic agents.

The Analytical Challenge: The molecule presents a "push-pull" electronic system and dual physicochemical challenges:

  • Basicity: The N4-propylpiperazine nitrogen (

    
    ) is protonated at neutral pH, leading to secondary interactions with residual silanols on silica columns (peak tailing).[1]
    
  • Hydrophobicity: The addition of the propyl chain increases the LogP relative to the 1-(4-nitrophenyl)piperazine precursor, requiring gradient optimization to ensure resolution from lipophilic impurities like 1-chloro-4-nitrobenzene.[1]

Physicochemical Profile[1][2][6][7]
PropertyValue (Est.)Analytical Implication
Molecular Formula

MW = 249.31 g/mol
Chromophore 4-NitrophenylamineStrong UV Absorbance (

)
Basicity (

)

(delocalized);

Requires acidic mobile phase (pH < 3.[1]0) or high pH stable column.[1]
Solubility Soluble in MeOH, ACN, dilute acidSample diluent must match initial mobile phase strength.[1]

Method Development Strategy (Expertise & Causality)

To ensure Scientific Integrity , we reject generic "screening" gradients in favor of a rational design based on the analyte's chemistry.

Mobile Phase Selection: The "Silanol Suppression" Approach

Standard neutral pH methods fail for piperazines due to ionic interaction with silanols (


), causing severe tailing (

).[1]
  • Selected Strategy: Acidic Phosphate Buffer (pH 3.0) .

  • Mechanism: At pH 3.0, the piperazine nitrogen is fully protonated (

    
    ), increasing solubility. Simultaneously, surface silanols are protonated (
    
    
    
    ), suppressing the cation-exchange mechanism that causes tailing.[1]
  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for nitro-aromatics.[1]

Detection Wavelength

While the phenyl ring absorbs at 254 nm, the nitro-group conjugation provides a specific band around 315 nm .[1]

  • Recommendation: Use 315 nm for quantitation to eliminate interference from non-nitro impurities (e.g., solvent stabilizers, aliphatic precursors).[1]

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent end-capped L1 column.[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%), Monopotassium Phosphate (

    
    ).[1]
    
Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 315 nm (Bandwidth 4 nm); Reference: Off
Run Time 20 Minutes
Gradient Program

Rationale: Initial isocratic hold to retain polar impurities (like piperazine), followed by a ramp to elute NPP-Pr and lipophilic starting materials.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Injection / Hold
2.09010Start Gradient
12.02080Elution of NPP-Pr & Lipophilics
15.02080Wash
15.19010Re-equilibration
20.09010End of Run

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for routine purity analysis, integrating System Suitability Testing (SST).

AnalyticalWorkflow Start Sample Receipt: 1-(4-Nitrophenyl)-4-propylpiperazine Prep Sample Preparation: Dissolve 10mg in 10mL Diluent (50:50 ACN:Water) Start->Prep SST_Inj System Suitability Injection (Standard Mix) Prep->SST_Inj Check_SST Check SST Criteria: 1. Tailing Factor < 1.5 2. Theoretical Plates > 5000 3. %RSD Area < 2.0% SST_Inj->Check_SST Sample_Inj Sample Injection (Duplicate) Check_SST->Sample_Inj Pass Fail_Action Troubleshoot: Check pH, Column Age, Needle Wash Check_SST->Fail_Action Fail Data_Process Data Processing: Integrate at 315 nm Calc % Area Normalization Sample_Inj->Data_Process Fail_Action->SST_Inj Result Report Purity & Impurity Profile Data_Process->Result

Caption: Figure 1: Step-by-step analytical workflow ensuring data integrity via mandatory System Suitability checkpoints.

Method Validation (ICH Q2(R2) Compliance)

In accordance with the 2024 ICH Q2(R2) guidelines, this method is validated for Specificity, Linearity, Accuracy, and Precision .

Specificity (Impurity Profiling)

The method must resolve the analyte from known synthesis precursors.

ComponentRetention Time (Approx)RRT (Relative Retention Time)
Piperazine 1.5 min0.18 (Void volume)
1-(4-Nitrophenyl)piperazine 6.2 min0.75 (Impurity A)
1-(4-Nitrophenyl)-4-propylpiperazine 8.3 min 1.00 (Main Peak)
1-Chloro-4-nitrobenzene 11.5 min1.38 (Starting Material)
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)
  • Protocol: Spike known impurities into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0%.[1]

Troubleshooting & "Self-Validating" Checks

To ensure Trustworthiness , the protocol includes built-in diagnostic checks:

  • Peak Tailing Alert:

    • Observation: Tailing factor > 1.8.[1]

    • Root Cause:[1] Mobile phase pH has drifted > 3.2 (silanols ionizing).[1]

    • Fix: Remake Buffer A, ensuring pH is strictly 3.0.[1]

  • Ghost Peaks:

    • Observation: Peaks appearing in blank runs at high organic gradient.[1]

    • Root Cause:[1] Piperazine "carryover" on the injector needle due to basicity.[1]

    • Fix: Use an acidic needle wash (50:50 Methanol:Water + 0.1% Formic Acid).[1]

  • Retention Time Shift:

    • Observation: Early elution of NPP-Pr.[1]

    • Root Cause:[1] Loss of ion-pairing effect or phase collapse.[1]

    • Fix: Ensure 10% organic is maintained at the start; do not use 100% aqueous for C18.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Method

Application Note: Process Optimization and Scale-Up Synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine

Introduction & Strategic Context 1-(4-Nitrophenyl)piperazine is a highly versatile chemical intermediate widely utilized in pharmaceutical research, particularly serving as a critical piperazine linker in the design of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

1-(4-Nitrophenyl)piperazine is a highly versatile chemical intermediate widely utilized in pharmaceutical research, particularly serving as a critical piperazine linker in the design of anti-cancer agents (such as HDAC3/6 inhibitors) and various CNS-active therapeutics [1] [2]. The derivatization of this scaffold via N-alkylation to produce 1-(4-Nitrophenyl)-4-propylpiperazine is a frequent requirement in structure-activity relationship (SAR) campaigns.

Transitioning this synthesis from a milligram-scale discovery bench to a multi-kilogram pilot plant requires rigorous process optimization. This application note details a self-validating, scalable protocol that prioritizes high space-time yields, process safety, and the elimination of chromatographic purification.

Mechanistic Insights & Reaction Engineering

The synthesis relies on a bimolecular nucleophilic substitution (


) between 1-(4-nitrophenyl)piperazine and 1-bromopropane.

Regioselectivity & Causality: The starting material contains two nitrogen atoms within the piperazine ring. However, the strong electron-withdrawing nature of the para-nitro group significantly delocalizes the lone pair of the N1 nitrogen (via resonance into the aromatic ring). This drastically reduces both the basicity and nucleophilicity of N1. Consequently, alkylation occurs exclusively at the N4 position. This inherent electronic bias allows the reaction to proceed without the need for temporary protecting groups, streamlining the scale-up process.

Solvent & Base Selection: Acetonitrile (MeCN) is selected as the solvent due to its optimal boiling point (82°C), which perfectly aligns with the required activation energy for the


 displacement without risking the thermal degradation of the nitroaromatic moiety [3]. Potassium carbonate (

) is utilized as a heterogeneous acid scavenger; its mild nature prevents base-catalyzed side reactions, while its insolubility in MeCN allows for easy removal via simple filtration post-reaction.

Process Workflow Visualization

G A 1-(4-Nitrophenyl)piperazine + 1-Bromopropane B N-Alkylation Reactor (MeCN, K2CO3, 80°C) A->B Charge & Heat C In-Process Control (HPLC > 99.5% conversion) B->C 8-10 hours D Filtration & Solvent Swap (Remove Inorganic Salts) C->D Cool to 20°C E Controlled Crystallization (EtOH / H2O) D->E Vacuum Distillation F Target Compound (>98% Purity, No Chromatography) E->F Isolate & Dry

Figure 1: Kilo-scale process workflow for 1-(4-Nitrophenyl)-4-propylpiperazine.

Quantitative Scale-Up Metrics

To validate the scalability of the protocol, key performance indicators (KPIs) were tracked across bench and pilot scales. The data demonstrates that the optimized process maintains high fidelity upon scale-up, with a notable improvement in the E-factor due to optimized solvent recovery.

ParameterBench Scale (10 g)Pilot Scale (1.5 kg)Variance / Notes
Yield (%) 92.4%89.8%Minor mechanical loss during pilot filtration.
Purity (HPLC Area %) 98.5%99.1%Improved via controlled pilot crystallization.
Reaction Time 6 hours9 hoursExtended to account for heat transfer limits.
E-factor 4518Drastic reduction due to MeCN recycling.
Space-Time Yield 40 g/L/day38 g/L/dayHighly consistent across scales.

Step-by-Step Kilo-Scale Protocol

The following methodology is designed for a 20 L jacketed glass reactor equipped with an overhead PTFE stirrer, a reflux condenser, and a programmable temperature control unit (TCU).

Phase 1: Reactor Preparation & Charging
  • Purge: Inert the 20 L reactor with Nitrogen (

    
    ) for 15 minutes to displace atmospheric moisture.
    
  • Charge Solids: Add 1-(4-Nitrophenyl)piperazine (1.50 kg, 7.24 mol) [4] and finely milled, anhydrous

    
     (2.00 kg, 14.48 mol, 2.0 eq). Causality: Milling the base increases surface area, accelerating the heterogeneous neutralization of the HBr byproduct.
    
  • Charge Solvent: Add HPLC-grade Acetonitrile (10.5 L, 7 volumes). Initiate overhead stirring at 150 RPM.

Phase 2: Reaction Execution
  • Heating: Program the TCU to ramp the internal temperature to 60°C over 30 minutes.

  • Electrophile Addition: Load 1-Bromopropane (0.98 kg, 7.96 mol, 1.1 eq) into an addition funnel. Dose the alkyl halide into the reactor over 60 minutes. Causality: Dropwise addition controls the mild exotherm and maintains a low steady-state concentration of the electrophile, preventing the formation of quaternary ammonium salts.

  • Reflux: Once addition is complete, ramp the internal temperature to 80°C (mild reflux) and hold for 8 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the unreacted 1-(4-nitrophenyl)piperazine is < 0.5% (Area %).

Phase 3: Workup & Isolation
  • Filtration: Cool the reactor to 20°C. Discharge the suspension through a Nutsche filter to remove

    
     and KBr salts. Wash the filter cake with fresh MeCN (2.0 L).
    
  • Solvent Swap: Transfer the filtrate back to the reactor. Apply vacuum (50-100 mbar) and distill off the MeCN at an internal temperature of 40°C until a thick oil remains.

  • Crystallization: Break the vacuum with

    
    . Charge Absolute Ethanol (3.0 L) and heat to 60°C to achieve a homogeneous solution. Slowly add Deionized Water (1.5 L) as an anti-solvent over 45 minutes until the cloud point is reached.
    
  • Isolation: Cool the mixture linearly to 5°C over 4 hours to promote controlled crystal growth. Filter the resulting bright yellow crystals, wash with cold 2:1 EtOH/Water (1.0 L), and dry in a vacuum oven at 45°C for 24 hours.

Process Safety Considerations

  • Thermal Hazards: Nitroaromatic compounds possess inherent thermal energy. Differential Scanning Calorimetry (DSC) of 1-(4-nitrophenyl)piperazine indicates an onset of exothermic decomposition above 220°C. The maximum process temperature of 82°C provides a massive safety margin.

  • Toxicity: The starting material is classified as Acute Tox. 4 (Oral) and is a respiratory/skin irritant [3]. All powder handling must be conducted using local exhaust ventilation (LEV) or a powder containment hood, utilizing N95/FFP3 respirators and nitrile gloves.

References

Application

experimental design for biological screening of 1-(4-Nitrophenyl)-4-propylpiperazine analogs

Executive Summary & Scientific Rationale The 1-phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a vast array of CNS-active agents, particularly those targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a vast array of CNS-active agents, particularly those targeting Sigma receptors (σ1/σ2) , Dopamine (D2/D3/D4) , and Serotonin (5-HT) receptors.

The specific probe 1-(4-Nitrophenyl)-4-propylpiperazine presents a unique duality:

  • Pharmacological Probe: The N-propyl group provides lipophilicity essential for blood-brain barrier (BBB) penetration and receptor pocket occupancy, while the para-nitro group offers strong electron-withdrawing character, influencing the pKa of the piperazine nitrogens.

  • Developmental Liability: The aromatic nitro group is a known "structural alert" for genotoxicity (Ames positive) and metabolic instability (nitroreductase-mediated reduction).

Scope of this Guide: This application note details a rigorous experimental design to screen analogs of this scaffold. It prioritizes Sigma-1 (σ1) receptor affinity—a high-value target for neuroprotection and analgesia—while simultaneously addressing the metabolic liabilities of the nitro group through rational analog design and counter-screening.

Phase I: Rational Library Design & SAR Logic

Before wet-lab screening, the library must be structured to answer specific Structure-Activity Relationship (SAR) questions.

The "Nitro" Liability & Bioisosteric Replacement

The p-nitro group is often a metabolic liability.[1] In the "Hit-to-Lead" phase, you must screen analogs where the nitro group is replaced by bioisosteres that retain electron-withdrawing properties but improve safety.

  • Zone A (Aromatic Tail): Replace -NO2 with -CN (Cyano), -CF3 (Trifluoromethyl), or -SO2CH3 (Sulfonyl).

  • Zone B (Linker/Tail): The propyl chain significantly dictates selectivity.

    • Propyl (n=3): Balanced σ1/D2 affinity.

    • Ethyl (n=2): Often shifts selectivity toward Dopamine D2.

    • Benzyl/Phenethyl:[2][3] drastically increases σ1 affinity (e.g., Haloperidol-like binding modes).

Visualization: SAR Decision Tree

The following diagram outlines the logic for evolving the parent compound into a drug-like lead.

SAR_Logic Parent Parent Scaffold: 1-(4-Nitrophenyl)-4-propylpiperazine ZoneA Zone A: Aromatic Substitution (Electronic Effects) Parent->ZoneA ZoneB Zone B: N-Alkyl Chain (Steric/Lipophilic) Parent->ZoneB NitroRep Replace -NO2 (Toxicophore) with -CN, -CF3, -Cl ZoneA->NitroRep ChainVar Vary Chain Length (Ethyl vs Propyl vs Benzyl) ZoneB->ChainVar Target1 Target: Safety/Metabolic Stability (Avoid Nitroreduction) NitroRep->Target1 Target2 Target: Receptor Selectivity (Sigma-1 vs D2/5-HT) ChainVar->Target2

Caption: SAR evolution strategy separating electronic modulation (Zone A) from selectivity tuning (Zone B).

Phase II: Primary Screening (Radioligand Binding)

Objective: Determine equilibrium dissociation constants (


) for Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
Why this method?  Radioligand binding is the gold standard for affinity. Fluorescence polarization is less sensitive for small fragment-like molecules.
Protocol A: Sigma-1 Receptor Binding Assay
  • Source Tissue: Guinea pig brain membranes or Jurkat cells (high σ1 expression).

  • Radioligand:

    
     (highly selective for σ1).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[4]

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend to 0.5 mg protein/mL.

  • Incubation:

    • In a 96-well plate, add 25 µL of Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • Add 25 µL of

      
       (Final conc: 2 nM).
      
    • Add 150 µL of Membrane suspension.

    • Control Wells: Buffer only (Total Binding), +10 µM Haloperidol (NSB).

  • Equilibrium: Incubate for 120 minutes at 37°C (Sigma receptors equilibrate slowly).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.[4]

Phase III: Functional Profiling (Agonist vs. Antagonist)

Binding affinity does not determine function. For Sigma-1 ligands, function is often determined by their ability to modulate Calcium (


) signaling or protect against ER stress.
Protocol B: Cytosolic Calcium Flux Assay

Objective: Determine if the analog acts as an agonist (induces Ca2+ release) or antagonist (blocks agonist-induced release).

  • Cell Line: CHO cells stably expressing Sigma-1.

  • Dye Loading: Incubate cells with Fluo-8 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure fluorescence (Ex/Em 490/525 nm) for 30 seconds.

  • Compound Injection:

    • Agonist Mode: Inject test compound.[2][4][5] A spike in fluorescence indicates agonism (translocation of σ1 from MAM to plasma membrane).

    • Antagonist Mode: Pre-incubate with test compound for 15 min, then inject a standard agonist (e.g., PRE-084). Reduced fluorescence spike indicates antagonism.

Phase IV: ADME & Toxicology (The Nitro Factor)

Because the parent compound contains a nitro group, metabolic stability is the critical "Go/No-Go" gate.[1]

Protocol C: Microsomal Stability & Nitroreduction

Rationale: Liver microsomes contain reductases that can convert the nitro group (


) to an amine (

) or hydroxylamine (

). The hydroxylamine intermediate is often toxic/mutagenic.

Workflow:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Anaerobic vs. Aerobic: Run the assay under anaerobic conditions (nitrogen purge) to maximize nitroreductase activity (aerobic conditions often inhibit this pathway).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (

      
      ).
      
    • Monitor appearance of Amine metabolite (

      
       mass shift: loss of 
      
      
      
      , gain of
      
      
      ).

Interpretation:

  • High Turnover (>50% in 30 min): Compound is metabolically unstable.[1] Discard.

  • Stable: Proceed to Ames Test (Genotoxicity).

Experimental Workflow Diagram

The following Graphviz diagram visualizes the integrated screening cascade.

Screening_Cascade Library Library Generation (Nitro & Bioisosteres) PrimaryScreen Primary Screen: Binding (Sigma-1 Radioligand) Library->PrimaryScreen HitSelect Hit Selection (Ki < 100 nM) PrimaryScreen->HitSelect Filter SecondaryScreen Secondary Screen: Functional (Ca2+ Flux / ER Stress) HitSelect->SecondaryScreen ADME Safety Gate: Nitro-Reduction (Microsomal Stability) SecondaryScreen->ADME ADME->Library Fail (Back to Design) Lead Lead Candidate (High Affinity + Stable) ADME->Lead Pass

Caption: Integrated screening cascade prioritizing affinity first, then functional validation, and finally metabolic safety.

Data Presentation Standards

When reporting results, summarize data in the following format to allow rapid comparison of the "Nitro" vs. "Bioisostere" series.

Compound IDR1 (Aromatic)R2 (Chain)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)T1/2 (Microsomes)Functional Class
NPP-01 (Parent) -NO2Propyl12.514011x15 min (Unstable)Antagonist
NPP-02 -CNPropyl45.02004.4x>60 minAntagonist
NPP-03 -NO2Benzyl2.15023x12 minAgonist
NPP-04 -CF3Propyl18.01508.3x>60 minAntagonist

References

  • Sigma Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Phenylpiperazine Scaffold: Robarge, M. J. (2021).[6] The Evolution of Phenylpiperazine Scaffolds in Antipsychotic Drug Discovery. Journal of Medicinal Chemistry. Link

  • Nitro Group Toxicity: Nepali, K., et al. (2019). Nitro Group-Containing Drugs: Is it a Structural Alert or a Versatile Pharmacophore? Journal of Medicinal Chemistry. Link

  • Radioligand Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the N-Alkylation of 1-(4-Nitrophenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of 1-(4-nitrophenyl)piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors of 1-(4-nitrophenyl)piperazine. While the strongly electron-withdrawing 4-nitrophenyl group conveniently deactivates the N1 nitrogen—eliminating the need for protecting groups to achieve regioselectivity—the N4 secondary aliphatic amine remains highly nucleophilic. This inherent reactivity leads to the primary challenges in its derivatization: over-alkylation (quaternization), competing elimination reactions, and difficult product isolation.

Below, you will find field-proven insights, troubleshooting steps, and self-validating protocols to ensure high-yield synthesis.

FAQ: Core Principles & Reagent Selection

Q1: Why am I getting a complex mixture of products even though the N1 position is deactivated? A1: The N4 position is a highly nucleophilic secondary amine. When it reacts with an alkyl halide, it forms a tertiary amine. Because alkyl groups are electron-donating, this newly formed tertiary amine is often more nucleophilic than the starting secondary amine. If excess alkyl halide is present, the tertiary amine will rapidly undergo a second SN2 reaction to form an undesired quaternary ammonium salt[1][2].

Q2: Should I use direct alkylation (alkyl halides) or reductive amination (carbonyls)? A2: Your choice must be dictated by the steric profile of your target alkyl group[3]:

  • Direct Alkylation: Suitable only for primary, unhindered electrophiles (e.g., benzyl bromide, methyl iodide). It requires strict stoichiometric control to mitigate over-alkylation[4].

  • Reductive Amination: The superior choice for secondary or sterically hindered alkyl groups. It completely bypasses the risk of quaternary ammonium salt formation (as the reaction stops at the tertiary amine stage) and avoids E2 elimination side-reactions[5][6].

Q3: What is the optimal base and solvent system for direct alkylation? A3: We recommend Potassium Carbonate (K₂CO₃) in Acetonitrile (ACN) or DMF[7]. K₂CO₃ is a mild, heterogeneous base that effectively scavenges the generated hydrohalic acid without being strong enough to promote E2 elimination of the alkyl halide. Acetonitrile provides excellent solubility for the piperazine derivative while keeping the inorganic base suspended.

Troubleshooting Guide: Common Failure Modes & Solutions

Issue 1: High levels of quaternary ammonium byproduct.
  • Causality: The tertiary amine product is out-competing the secondary amine starting material for the electrophile[2].

  • Solution: Add the alkyl halide dropwise using a syringe pump to a dilute solution containing a slight excess (1.1 to 1.5 equiv) of the piperazine. If the problem persists, abandon direct alkylation and switch to reductive amination[3].

Issue 2: Low yield and recovery of unreacted starting material when using secondary alkyl halides (e.g., isopropyl bromide).
  • Causality: Secondary alkyl halides are highly susceptible to E2 elimination when exposed to basic amines. In this scenario, the piperazine is acting as a base rather than a nucleophile, converting your alkyl halide into an alkene gas[6].

  • Solution: Use acetone and sodium triacetoxyborohydride (NaBH(OAc)₃) in a reductive amination protocol to install the isopropyl group[6].

Issue 3: Difficult chromatographic separation of the product from unreacted starting material.
  • Causality: Both the starting material and the mono-alkylated product are basic amines with similar polarities, leading to co-elution or "streaking" on silica gel.

  • Solution (Self-Validating Purification): Utilize a polymer-bound isocyanate scavenger resin . Post-reaction, adding this resin will selectively react with the unreacted secondary amine (starting material) to form a urea linked to the solid support. Simple filtration then leaves only your pure tertiary amine product in the filtrate.

Experimental Protocols

Protocol A: Direct N-Alkylation (For Primary Alkyl Halides)

Use this protocol when installing unhindered groups like benzyl, methyl, or ethyl.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir for 10 minutes at room temperature to ensure an even suspension[7].

  • Electrophile Addition: Dissolve the primary alkyl halide (0.95 equiv, 9.5 mmol — kept sub-stoichiometric to prevent over-alkylation) in 10 mL of Acetonitrile. Add this solution dropwise over 1 hour using an addition funnel.

  • Reaction: Heat to 60°C. Monitor via TLC. Self-Validation Tip: The starting material is bright yellow; under UV (254 nm), both the starting material and product are strongly active due to the nitroaromatic chromophore.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N to prevent streaking).

Protocol B: Reductive Amination (For Secondary/Hindered Alkyl Groups)

Use this protection-free protocol to completely avoid quaternization and elimination.

  • Imine Formation: Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv, 10 mmol) and the target ketone/aldehyde (1.2 equiv, 12 mmol) in 1,2-Dichloroethane (DCE) (0.2 M)[3].

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol). This mild reducing agent is highly selective for iminium ions over unreacted aldehydes/ketones[4][5].

  • Quench: Stir for 12 hours. Quench by slowly adding saturated aqueous NaHCO₃ until bubbling ceases and the pH reaches ~8.

  • Extraction: Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

ParameterDirect Alkylation (Alkyl Halides)Reductive Amination (Carbonyls)
Optimal Electrophile Primary, Allylic, BenzylicSecondary, Sterically Hindered
Reagents R-X, K₂CO₃, AcetonitrileR=O, NaBH(OAc)₃, DCE, AcOH
Electrophile Stoichiometry 0.95 equivalents (Sub-stoichiometric)1.20 equivalents (Excess)
Over-alkylation Risk High (Forms Quaternary Salts)None (Stops at Tertiary Amine)
Elimination Risk (E2) High with bulky halidesNone
Typical Yields 60 - 85%80 - 95%

Workflow Decision Matrix

Workflow Start 1-(4-Nitrophenyl)piperazine Alkylation Strategy Analyze Analyze Target Alkyl Group Start->Analyze Primary Primary / Unhindered (e.g., Benzyl, Ethyl) Analyze->Primary Low Steric Bulk Secondary Secondary / Hindered (e.g., Isopropyl, Cyclohexyl) Analyze->Secondary High Steric Bulk Direct Direct Alkylation Reagents: R-X, K2CO3, ACN Risk: Quaternization Primary->Direct Reductive Reductive Amination Reagents: Ketone, NaBH(OAc)3 Risk: Imine Hydrolysis Primary->Reductive To completely avoid over-alkylation Secondary->Reductive

Decision matrix for selecting the optimal N-alkylation workflow based on steric hindrance.

References

  • [3] Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem. 3

  • [4] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 4

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. 1

  • [5] A practical catalytic reductive amination of carboxylic acids. RSC Publishing. 5

  • [2] Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Benchchem. 2

  • [6] 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0. Benchchem. 6

  • [7] Cas 100-14-1, 4-Nitrobenzyl chloride. LookChem. 7

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve reaction yields, minimize side products, and streamline purification.

Overview of Synthetic Strategies

The synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine can be efficiently approached via two primary retrosynthetic pathways. The choice between these routes often depends on the availability and cost of the starting materials.

  • Route A: N-Alkylation. This pathway involves the alkylation of commercially available 1-(4-nitrophenyl)piperazine with a propyl halide. It is a straightforward and common method for derivatizing the piperazine core.

  • Route B: Nucleophilic Aromatic Substitution (SNA_r). This route utilizes 1-propylpiperazine as the nucleophile, which displaces a halide (typically fluoride or chloride) from an activated 4-halonitrobenzene ring. The strong electron-withdrawing effect of the nitro group facilitates this reaction, often without the need for a metal catalyst.[1][2]

G cluster_0 Synthetic Routes cluster_A Route A: N-Alkylation cluster_B Route B: SNA_r Product 1-(4-Nitrophenyl)-4-propylpiperazine SM_A1 1-(4-Nitrophenyl)piperazine SM_A1->Product Base, Solvent SM_A2 Propyl Halide (e.g., 1-Bromopropane) SM_A2->Product SM_B1 1-Propylpiperazine SM_B1->Product Base, Solvent SM_B2 4-Halonitrobenzene (e.g., 4-Fluoronitrobenzene) SM_B2->Product

Caption: Primary synthetic routes to 1-(4-Nitrophenyl)-4-propylpiperazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My N-alkylation of 1-(4-nitrophenyl)piperazine with a propyl halide (Route A) is sluggish and results in a low yield. What are the likely causes and how can I improve it?

Low conversion in N-alkylation reactions is a frequent challenge, typically stemming from suboptimal reaction parameters. The key is to balance the reactivity of the electrophile with the reaction conditions to drive the reaction to completion without promoting side reactions.

Potential Causes & Solutions:

  • Poor Leaving Group on the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using 1-chloropropane and observing a slow reaction, switching to 1-bromopropane or 1-iodopropane will significantly increase the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal as they can solvate the cation and leave the nucleophile relatively free, accelerating the reaction rate.

  • Insufficiently Strong or Soluble Base: The base neutralizes the hydrohalic acid formed during the reaction. A weak or insoluble base can slow down or stall the reaction.

  • Low Temperature: While higher temperatures can lead to side products, insufficient thermal energy may result in a sluggish reaction.

Table 1: Recommended Conditions for N-Alkylation (Route A)

Parameter Recommendation Rationale & Citation
Alkylating Agent 1-Iodopropane or 1-Bromopropane Iodide and bromide are excellent leaving groups, facilitating the S_N2 reaction.[3]
Solvent DMF, Acetonitrile (MeCN), or DMSO Polar aprotic solvents accelerate S_N2 reactions by effectively solvating cations while poorly solvating the amine nucleophile.[4]
Base K₂CO₃, Cs₂CO₃, or DIPEA K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ offers higher solubility and basicity, which can be beneficial for less reactive systems. DIPEA is a non-nucleophilic organic base that effectively scavenges acid.
Temperature 60-80 °C This temperature range typically provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation. The optimal temperature should be determined empirically, starting lower and gradually increasing if the reaction is slow.[4]

| Stoichiometry | 1.0 eq. Amine, 1.1-1.2 eq. Alkyl Halide | A slight excess of the alkylating agent helps drive the reaction to completion. A large excess should be avoided to prevent over-alkylation. |

Question 2: I'm observing a significant, less polar byproduct in my N-alkylation reaction. What is it, and how can I prevent its formation?

The most common byproduct in the N-alkylation of piperazines is the quaternary ammonium salt, resulting from over-alkylation.[3] This occurs when the newly formed tertiary amine, 1-(4-nitrophenyl)-4-propylpiperazine, acts as a nucleophile and reacts with another molecule of the propyl halide.

Prevention Strategies:

  • Strict Stoichiometric Control: Avoid using a large excess of the alkylating agent. Use a slight excess (e.g., 1.1 equivalents) and monitor the consumption of the starting amine.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material, 1-(4-nitrophenyl)piperazine, is consumed.

  • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of the second alkylation.

Question 3: My Nucleophilic Aromatic Substitution (SNA_r) reaction (Route B) shows poor conversion. How can I optimize it?

The SNA_r reaction is highly dependent on the electrophilicity of the aromatic ring and the nature of the leaving group. The nitro group at the para position strongly activates the ring for nucleophilic attack.[2]

Optimization Strategies:

  • Choice of Halide: The reactivity for SNA_r on highly electron-deficient rings is typically F > Cl > Br > I. This is because the rate-limiting step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[1] Therefore, 4-fluoronitrobenzene is the preferred electrophile.

  • Solvent and Base: As with N-alkylation, polar aprotic solvents like DMF or DMSO are preferred. A base such as K₂CO₃ or even excess 1-propylpiperazine can be used to neutralize the HF or HCl generated.[5]

  • Temperature: These reactions are often run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate.[5]

Table 2: Recommended Conditions for SNA_r (Route B)

Parameter Recommendation Rationale & Citation
Electrophile 4-Fluoronitrobenzene Fluorine is the most activating halogen for SNA_r on electron-poor aromatic systems.
Solvent DMF or DMSO These solvents effectively facilitate the formation of the charged Meisenheimer intermediate.[6]
Base K₂CO₃ or NaHCO₃ An inorganic base is sufficient to act as an acid scavenger.[5]

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |

Question 4: I'm struggling with the purification of my final product. Column chromatography results in significant peak tailing. What are my options?

The basic nature of the piperazine nitrogen is the primary cause of purification challenges on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor peak shape and difficult elution.[7]

Purification Solutions:

  • Modified Eluent for Chromatography: Add a small amount of a basic modifier to your mobile phase to compete with your product for binding to the acidic sites on the silica. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which often provides better results for basic compounds.

  • Purification via Salt Formation and Recrystallization: This is a highly effective method for obtaining high-purity material.[7] The crude product can be dissolved in a suitable solvent (like acetone or ethyl acetate) and treated with an acid (e.g., HCl in ether, or acetic acid) to precipitate the corresponding salt. The salt can then be filtered off and, if necessary, recrystallized. The pure free base can be recovered by neutralizing the salt with an aqueous base and extracting it into an organic solvent.[8]

Frequently Asked Questions (FAQs)
  • Q1: Which synthetic route is generally preferred for yield and simplicity? The SNA_r route (Route B) is often preferred if 1-propylpiperazine is readily available. It is a direct, one-step process that typically proceeds in high yield due to the strong activation provided by the nitro group.[5] Route A is also very effective and may be more convenient if 1-(4-nitrophenyl)piperazine is the more accessible starting material.

  • Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50% Ethyl Acetate in Hexane). The product, being more substituted, is typically less polar than the starting amine. Staining with potassium permanganate or visualization under UV light (due to the nitrophenyl group) are effective. For more precise monitoring, LC-MS is ideal as it confirms the masses of the species present.

  • Q3: Is a metal catalyst, like in a Buchwald-Hartwig reaction, necessary? No, for this specific synthesis, a metal catalyst is generally not required. The electron-withdrawing nitro group sufficiently activates the aromatic ring for uncatalyzed nucleophilic aromatic substitution.[2] Palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation but are typically employed for less activated or electron-rich aryl halides.[9][10]

G Start Experiment Start: Low Yield or Impure Product CheckSM 1. Verify Starting Material Purity (NMR, LC-MS) Start->CheckSM AnalyzeCrude 2. Analyze Crude Reaction Mixture (TLC, LC-MS) CheckSM->AnalyzeCrude Materials OK IdentifyByproducts Identify Byproducts (e.g., Over-alkylation, Starting Material) AnalyzeCrude->IdentifyByproducts Optimize 3. Optimize Reaction Conditions AnalyzeCrude->Optimize Incomplete Reaction IdentifyByproducts->Optimize Side Reactions Identified Purify 4. Refine Purification Strategy IdentifyByproducts->Purify Purification Issue Optimize->Purify Yield Improved Success High Yield, Pure Product Purify->Success

Caption: A general workflow for troubleshooting synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis via N-Alkylation (Route A)

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-nitrophenyl)piperazine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (MeCN) to make a ~0.2 M solution.

  • Add 1-bromopropane (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, with 1% triethylamine added to the mobile phase) or by recrystallization as described in Protocol 3.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNA_r) (Route B)

  • In a sealed vessel, combine 1-propylpiperazine (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), and potassium carbonate (1.5 eq.) in N,N-dimethylformamide (DMF) to a concentration of ~0.5 M.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the 1-propylpiperazine is consumed (typically 3-5 hours).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify as described in Protocol 1.

Protocol 3: Purification by Recrystallization via Salt Formation

  • Dissolve the crude 1-(4-nitrophenyl)-4-propylpiperazine in a minimal amount of acetone or methyl ethyl ketone.

  • While stirring, slowly add glacial acetic acid (approximately 2.2 equivalents) to the solution. A voluminous white precipitate of the diacetate salt should form.[8]

  • Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, washing the solid thoroughly with cold acetone to remove soluble impurities.

  • Dry the solid piperazine diacetate under vacuum.

  • To recover the free base, suspend the salt in water, cool in an ice bath, and add a concentrated NaOH solution dropwise until the pH is >12.

  • Extract the aqueous suspension multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

References
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Mahesha, M., et al. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-761. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. [Link]

  • Chemical & Engineering News. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • Yılmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Nitrophenyl)-4-propylpiperazine

Case ID: PUR-NP-PPZ-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NP-PPZ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation and purity issues in SNAr synthesis of arylpiperazines.[1]

Executive Summary & Chemical Context

You are likely synthesizing 1-(4-Nitrophenyl)-4-propylpiperazine via a Nucleophilic Aromatic Substitution (


) between 1-fluoro-4-nitrobenzene and 1-propylpiperazine.[1]

This reaction typically yields a yellow-to-orange product due to the nitro chromophore.[1][2] While the synthesis is robust, the purification is often complicated by the physicochemical properties of the piperazine core:

  • Amphiphilic Nature: The molecule has a lipophilic nitrophenyl tail and a basic, polar propyl-amine head.[2]

  • Solvent Trapping: High-boiling polar aprotic solvents (DMF, DMSO) used in

    
     reactions adhere tenaciously to the basic nitrogen.[2]
    
  • Phase Behavior: The propyl chain lowers the melting point compared to the parent phenylpiperazine, often resulting in a "gummy" oil rather than a clean solid.[2]

The following guide is structured as a series of Support Tickets addressing the most common failure modes.

Module 1: The "Dirty" Workup (DMF Removal)[2]

Ticket #: 1042 User Issue: "My crude NMR shows significant DMF peaks (2.9, 3.0, 8.0 ppm), and the product is an oil that won't crystallize."

Diagnosis

DMF (Dimethylformamide) is miscible with water but also has high affinity for organic amines.[2] Standard brine washes are often insufficient to break the hydrogen-bond network between DMF and your product, preventing crystallization.[2]

Resolution Protocol: The Lithium Chloride Wash

Do not rely on rotary evaporation to remove DMF; the high temperature required (


C) can cause oxidative darkening of the amine.[2]

Step-by-Step Procedure:

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .[2] Avoid Dichloromethane (DCM) for this step if possible, as DMF is more soluble in DCM than in ether/EtOAc.[2]
    
  • The LiCl Wash: Wash the organic layer 3 times with 5% aqueous Lithium Chloride (LiCl) .[2][3]

    • Mechanism:[1][4][5][6]

      
       coordinates strongly with the carbonyl oxygen of DMF, significantly increasing its partitioning into the aqueous phase compared to standard brine [1].[2][7]
      
  • The Brine Polish: Perform one final wash with saturated NaCl to remove residual lithium salts.[2]

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Solvent/ReagentPurposeCritical Note
5% LiCl (aq) Sequesters DMFMore effective than water or brine alone.[1]
Ethyl Acetate Carrier SolventPreferred over DCM for DMF removal.[2][8]
Toluene Azeotrope PartnerIf DMF persists, add toluene and rotovap; toluene forms an azeotrope with DMF (boiling point depression).[2][8]

Module 2: Purification by Acid-Base Extraction

Ticket #: 1045 User Issue: "I have unreacted 1-fluoro-4-nitrobenzene in my product. Column chromatography is causing tailing."

Diagnosis

Chromatography should be your last resort.[2] The basicity of the


-propyl nitrogen allows for a highly efficient chemical purification using Acid-Base Extraction .[1][2] This method exploits the pKa difference between your basic product (pKa ~8.5–9.[2]0) and the neutral impurities (nitrobenzene derivatives).[2]
Resolution Protocol: The "pH Swing"

The Logic:

  • Neutral State (pH > 10): Product is soluble in organics (EtOAc/DCM).[2]

  • Protonated State (pH < 2): Product is soluble in water (as the ammonium salt).[2]

  • Impurities: Neutral impurities remain in the organic layer regardless of pH.[2]

Workflow Diagram:

AcidBaseExtraction Start Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities & Unreacted Nitrobenzene) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) Sep1->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard BaseTreat Basify with 2M NaOH to pH > 12 AqLayer1->BaseTreat Extract2 Extract with DCM (x3) BaseTreat->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg

Caption: Figure 1. Acid-Base extraction workflow for isolating basic piperazine derivatives from neutral organic impurities.

Critical Troubleshooting:

  • Emulsions (Rag Layer): If a "rag layer" forms during the basic extraction, it is likely due to fine precipitates of inorganic salts.[2] Add a small amount of Methanol to the biphasic mixture to break the emulsion, or filter the entire biphasic mixture through a Celite pad.

Module 3: Crystallization vs. Salt Formation

Ticket #: 1050 User Issue: "The product is an oil. I need a solid for stability testing."

Diagnosis

The propyl group increases the conformational degrees of freedom, often lowering the melting point of the free base to near room temperature.[2] If the free base refuses to crystallize, you must convert it to a salt.[2]

Option A: Recrystallization of the Free Base

If the product is a solid but "oiling out" during recrystallization:

  • Solvent: Use Ethanol (EtOH) or Isopropanol (IPA) .

  • Technique: Dissolve in minimum hot EtOH. Add water dropwise until slight turbidity appears.[2] Heat to clear, then let cool slowly in a Dewar flask (insulation) to reach room temperature before placing in the fridge.

    • Note: Rapid cooling promotes oiling out.[2]

Option B: Hydrochloride Salt Formation (Recommended)

The Dihydrochloride or Monohydrochloride salt will almost certainly be a high-melting solid.

Protocol:

  • Dissolve the purified free base oil in Diethyl Ether or EtOAc .[2]

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane or bubble dry HCl gas.

  • A yellow/off-white precipitate will form immediately.

  • Filter under Nitrogen (piperazine salts can be hygroscopic).[2]

  • Recrystallize the salt from Methanol/EtOAc .

Module 4: Chromatography (The "Nuclear" Option)[2]

Ticket #: 1055 User Issue: "I must run a column. The spots are streaking from baseline to solvent front."[2]

Diagnosis

Piperazines are basic amines.[2] They interact with the acidic silanol groups (


) on silica gel, causing severe peak tailing and irreversible adsorption.[2]
Resolution: Mobile Phase Modifiers

You must deactivate the silica.[2]

Recommended Mobile Phases:

  • DCM / Methanol / Triethylamine (TEA):

    • Ratio: 95 : 5 : 0.5 (Start here).

    • Function: TEA competes for the acidic sites on the silica, allowing your product to elute cleanly.[2]

  • DCM / Methanol / Ammonia:

    • Use "Ammoniated Methanol" (7N

      
       in MeOH) instead of pure methanol.[2]
      
    • Ratio: DCM :

      
      /MeOH (95:5).
      

Visualization:

  • UV: Nitro group is UV active (strong absorption at 254 nm).

  • Ninhydrin: Piperazines usually stain reddish-brown, but the nitro group might obscure this.[2] UV is reliable.[2]

FAQ: Common Anomalies

Q: The reaction mixture turned black. Is my product gone? A: Not necessarily. Nitro-aromatics and amines are prone to oxidation, forming trace "tar" that looks dramatic but may only represent <5% mass.[1][2] Proceed with the Acid-Base extraction; the tar usually remains in the organic phase during the acid wash.[2]

Q: Can I use Acetone for recrystallization? A: Be cautious. Primary and secondary amines can react with acetone to form imines/enamines.[2] While your product is a tertiary amine (at the propyl end) and tertiary aniline (at the nitro end), trace impurities might react.[2] Alcohols (EtOH/IPA) are safer [2].[2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See section on "Removal of Solvents" and "Purification of Amines").[2]

  • Patel, N. B., & Patel, J. N. (2010).[2] Synthesis and antimicrobial activity of some new 1-(4-nitrophenyl)piperazine derivatives. Journal of Saudi Chemical Society, 14(4), 373-382.[1][2] Link[1]

  • Chaudhary, P., et al. (2006).[2][9] Synthesis and biological activity of N-alkyl/aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.[1][2] (Describes general workup for N-alkyl piperazines).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Nitrophenyl)-4-propylpiperazine

Welcome to the technical support guide for 1-(4-Nitrophenyl)-4-propylpiperazine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Nitrophenyl)-4-propylpiperazine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our goal is to provide a foundational understanding of the molecule's properties and to offer practical, step-by-step troubleshooting strategies to ensure successful experimentation.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental physicochemical properties of 1-(4-Nitrophenyl)-4-propylpiperazine that govern its solubility and clarifies key concepts you'll encounter in your work.

Q1: Why is 1-(4-Nitrophenyl)-4-propylpiperazine expected to be poorly soluble in neutral aqueous solutions?

A: The limited aqueous solubility of this compound stems from a combination of its structural features. While specific experimental data for the propyl-substituted version is not widely published, we can infer its properties from the well-characterized parent compound, 1-(4-Nitrophenyl)piperazine, and fundamental chemical principles.

  • Lipophilicity (Hydrophobicity): The molecule contains two aromatic rings (the nitrophenyl group) and an alkyl chain (the propyl group), which are nonpolar and water-repelling. The octanol-water partition coefficient (LogP) is a measure of this lipophilicity. The parent compound, 1-(4-Nitrophenyl)piperazine, has a calculated XLogP3 of 1.0[1]. The addition of the propyl group will increase this value, making the molecule even more hydrophobic and thus less soluble in water.

  • Crystalline Structure: Many organic molecules, especially those with rigid ring structures, exist as stable crystalline solids. The energy required to break this crystal lattice so the individual molecules can interact with water is often high. For instance, the parent compound has a melting point of 131-133 °C, indicating a relatively stable crystal structure that contributes to poor solubility.[2]

  • Weakly Basic Nature: The piperazine ring contains two nitrogen atoms. These nitrogens can accept protons (H+), meaning the compound is a weak base. In a neutral pH solution (pH ~7.0), the compound will be predominantly in its non-ionized, neutral form, which is less soluble than its ionized (protonated) salt form.[3][4]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

A: This is a critical distinction that often explains why a compound seems to dissolve initially but then precipitates over time.

  • Thermodynamic Solubility (also called equilibrium solubility) is the true measure of a compound's solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[5][6] This value is typically determined by incubating an excess of the solid compound in the solvent for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Kinetic Solubility is measured by determining the concentration at which a compound precipitates when added to a solvent from a concentrated stock solution (usually in Dimethyl Sulfoxide, DMSO).[7] This method often results in a supersaturated solution, which is thermodynamically unstable.[5] The measured kinetic solubility is frequently higher than the thermodynamic solubility because there isn't enough time or energy for the compound to arrange into a stable crystal lattice and precipitate.[8][9]

Why it matters: For most in vitro high-throughput screening assays where a DMSO stock is diluted into an aqueous buffer and used quickly, the kinetic solubility is a highly relevant parameter.[10] However, for developing formulations for in vivo studies or for experiments requiring long-term stability, the thermodynamic solubility is the more important value to understand and optimize.[6]

Q3: How exactly does pH influence the solubility of this compound?

A: As a weak base, the solubility of 1-(4-Nitrophenyl)-4-propylpiperazine is highly dependent on pH. The piperazine moiety has two nitrogen atoms that can be protonated in acidic conditions.

The relationship can be visualized as an equilibrium:

Compound (solid) ⇌ Compound (dissolved, neutral) Compound (dissolved, neutral) + H⁺ ⇌ Compound-H⁺ (dissolved, charged)

According to Le Châtelier's principle, adding an acid (increasing H⁺ concentration, thereby lowering the pH) will shift the equilibrium to the right.[4][11][12] This converts the poorly soluble neutral form into a more soluble protonated (charged) salt form. Therefore, the aqueous solubility of 1-(4-Nitrophenyl)-4-propylpiperazine will significantly increase as the pH of the solution is lowered. [3][13]

The diagram below illustrates this fundamental principle.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Low_pH High [H⁺] Protonated Protonated Form (Charged, More Soluble) Neutral Neutral Form (Poorly Soluble) Protonated->Neutral Deprotonation (Equilibrium shifts Left) High_pH Low [H⁺] Neutral->Protonated Protonation (Equilibrium shifts Right) G Start Compound Precipitates in Aqueous Buffer pH Strategy 1: pH Adjustment (Lower pH) Start->pH Is pH modification allowed in assay? Cosolvent Strategy 2: Use Co-solvents pH->Cosolvent No Success Solubility Achieved pH->Success Yes Surfactant Strategy 3: Use Surfactants Cosolvent->Surfactant No / Causes assay interference Cosolvent->Success Yes Cyclodextrin Strategy 4: Use Cyclodextrins Surfactant->Cyclodextrin No / Causes assay interference Surfactant->Success Yes Cyclodextrin->Success

Figure 2. Decision workflow for selecting a solubilization strategy.
Q6: How do I systematically use pH to increase solubility?

A: Since the compound is a weak base, lowering the pH is the most direct way to increase its solubility. [3][14]

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffers include Phosphate-Buffered Saline (PBS), MES, and Citrate.

  • Add Compound: Add an excess amount of the solid compound (e.g., 1-2 mg) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the solution to reach thermodynamic equilibrium.

  • Separate Solid: After equilibration, filter each sample through a 0.22 µm PVDF filter to remove any undissolved solid. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes and carefully collect the supernatant.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Determine Optimal pH: Plot the measured solubility against the pH to identify the lowest pH required to achieve your target concentration while still being compatible with your experimental system.

Q7: Which co-solvents can I use, and what are the potential downsides?

A: Co-solvents are water-miscible organic solvents that, when added to water, change the polarity of the solvent system, making it more favorable for lipophilic compounds. [3][14][15]This is a highly effective technique to enhance solubility. [15]

Co-solventTypical Conc. RangeAdvantagesDisadvantages & Cautions
DMSO 0.1% - 1%High solubilizing power for many compounds. [16]Can be toxic to cells at >1% concentration. [17]May interfere with some enzymatic assays.
Ethanol 1% - 5%Less toxic than DMSO for many cell lines. [18]Can cause protein denaturation at higher concentrations. Can have biological effects. [17]
Propylene Glycol (PG) 1% - 10%Low toxicity, commonly used in formulations.Can be viscous. May have lower solubilizing power than DMSO for some compounds.
Polyethylene Glycol 400 (PEG 400) 1% - 20%Very low toxicity, widely used.High viscosity. May not be suitable for all applications.
N,N-Dimethylformamide (DMF) 0.1% - 1%Strong solubilizer.Higher toxicity than DMSO; use with caution in cell-based assays.

Important Consideration: Always run a vehicle control in your experiments. This means testing the effect of the buffer containing the co-solvent (but without your compound) to ensure that the co-solvent itself is not causing an effect. [17][18]

Q8: How do surfactants work to improve solubility?

A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. At concentrations above the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. [19][20]The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, while the hydrophilic heads face the water, keeping the entire structure dissolved. [21][22][23]

Figure 3. Micellar solubilization of a hydrophobic drug by surfactants.

Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Cremophor® EL . It is crucial to work at concentrations above the surfactant's CMC and to verify that the surfactant does not interfere with the assay. [20]

Q9: I cannot use pH modification or co-solvents. Are cyclodextrins a good alternative?

A: Absolutely. Cyclodextrins are an excellent and widely used alternative, especially for in vivo formulations, as they are generally well-tolerated. [24] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut. [25]They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) interior cavity. [26]Your lipophilic compound, 1-(4-Nitrophenyl)-4-propylpiperazine, can become trapped inside this cavity, forming an "inclusion complex." [25][26]This complex effectively masks the hydrophobic part of your molecule from the water, dramatically increasing its apparent aqueous solubility. [][28][29]

G cluster_complex Cyclodextrin Inclusion Complex CD Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) Drug Drug Guest

Figure 4. Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

The most commonly used derivatives in pharmaceuticals are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) because their modified structures give them much higher aqueous solubility than the parent β-cyclodextrin. [26]

References
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Mocanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Surfactants.com. [Link]

  • Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). Chemsrc. [Link]

  • Dependence of Solubility on pH Explained. (n.d.). Testbook. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2013). Touro Scholar. [Link]

  • Cyclodextrin. (n.d.). Wikipedia. [Link]

  • How does pH affect solubility? (n.d.). askIITians. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). ResearchGate. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]

  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026). Oreate AI Blog. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • pH and Solubility. (n.d.). AP Chem | Fiveable. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). ResearchGate. [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2008). Ingenta Connect. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). ACS Publications. [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). PubChem. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). PMC. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). Cheméo. [Link]

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). TradeWheel. [Link]

  • 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). Icon Pharmachem. [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). NIST WebBook. [Link]

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). Darshan Healthcare pvt ltd. [Link]

  • 1,4-Bis(4-nitrophenyl)piperazine. (n.d.). PubChem. [Link]

  • para-Nitrophenylpiperazine. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-(4-Nitrophenyl)-4-propylpiperazine

Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Nitrophenyl)-4-propylpiperazine , a common scaffold in antipsychotic and antifungal research. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Nitrophenyl)-4-propylpiperazine , a common scaffold in antipsychotic and antifungal research.

While the structure appears simple, the combination of a basic piperazine ring, an electron-withdrawing nitro group, and an alkyl chain creates a "perfect storm" for specific side reactions. This guide moves beyond standard textbook answers to address the actual impurities seen in the lab, specifically focusing on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and N-Alkylation .

Module 1: The SNAr Route (Preferred Method)

Context: Reaction of 1-propylpiperazine with 1-fluoro-4-nitrobenzene (or the chloro analog) in the presence of a base.

Troubleshooting Guide (SNAr)

Q1: I see a persistent impurity at M-43 (relative to product) or a peak matching the solvent mass. What is it?

  • Diagnosis: You are likely observing Competitive Etherification .

  • The Mechanism: If you use a nucleophilic solvent (like Methanol or Ethanol) with a strong base (like KOH or NaH), the alkoxide ion competes with the piperazine nitrogen for the aryl halide.

  • The Fix:

    • Switch to aprotic dipolar solvents: DMSO, DMF, or NMP .

    • If you must use alcohol, use a weaker base (e.g., K2CO3) that does not deprotonate the alcohol significantly.

    • Protocol Adjustment: Ensure the amine is in slight excess (1.1 eq) to outcompete any residual nucleophiles.

Q2: My yield is low, and I see a yellow solid that is insoluble in organic solvents.

  • Diagnosis: Formation of 4-Nitrophenol (Hydrolysis).

  • The Mechanism: Traces of water in the solvent or base (e.g., wet K2CO3) act as a nucleophile, displacing the halide to form the phenol.

  • The Fix:

    • Dry your solvent over molecular sieves (3Å).

    • Use anhydrous bases.

    • Critical Step: Add a scavenger or use a phase transfer catalyst (like TBAB) if using a biphasic system to accelerate the amine attack over the slower hydrolysis.

Visualizing the SNAr Competitive Pathways

SNAr_Competition Start 1-Fluoro-4-nitrobenzene Product Target Molecule (1-(4-Nitrophenyl)-4-propylpiperazine) Start->Product  Fast (k1)   Impurity_Ether Alkoxy-Nitrobenzene (Ether Impurity) Start->Impurity_Ether  Competitive (k2)   Impurity_Phenol 4-Nitrophenol (Hydrolysis Impurity) Start->Impurity_Phenol  Trace H2O (k3)   Amine 1-Propylpiperazine (Desired Nucleophile) Amine->Product Solvent Alcohol/Water (Competing Nucleophile) Solvent->Impurity_Ether

Caption: Figure 1.[1][2] Competitive pathways in SNAr synthesis. Note that alkoxide attack (k2) becomes significant if strong bases are used in alcoholic solvents.

Module 2: The Alkylation Route

Context: Reaction of 1-(4-nitrophenyl)piperazine with propyl bromide (or iodide).

Troubleshooting Guide (Alkylation)

Q3: LC-MS shows a large peak at M+42 (approx) relative to the product. It doesn't disappear with extraction.

  • Diagnosis: Quaternization (Over-Alkylation) .

  • The Mechanism: The product contains a tertiary amine. This product is still nucleophilic! If propyl bromide is in excess, the product attacks another molecule of alkyl halide, forming a quaternary ammonium salt.

  • The Fix:

    • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the alkyl halide. Do not use excess to "push" the reaction.

    • Reverse Addition: Add the alkyl halide slowly to a solution of the piperazine. This keeps the concentration of the alkylating agent low relative to the unreacted secondary amine.

Q4: I smell a distinct olefinic odor, and the alkyl halide is being consumed without product formation.

  • Diagnosis: E2 Elimination (Propene Formation) .

  • The Mechanism: Piperazine is a base. If the reaction is heated too high with a primary alkyl halide (propyl bromide), the amine can deprotonate the beta-carbon of the propyl group, eliminating HBr to form propene gas.

  • The Fix:

    • Lower the reaction temperature (try 25°C - 40°C).

    • Switch to a less basic leaving group (e.g., Propyl Tosylate) or use Reductive Amination (Propanal + NaBH(OAc)3) to avoid elimination entirely.

Visualizing the Alkylation Cascade

Alkylation_Cascade Start 1-(4-Nitrophenyl)piperazine (Secondary Amine) Product Target Product (Tertiary Amine) Start->Product  Desired Path   Reagent Propyl Bromide Elim Propene Gas (Elimination Side Product) Reagent->Elim  High Temp / Strong Base   Quat Quaternary Ammonium Salt (Over-Alkylation Impurity) Product->Quat  Excess Reagent  

Caption: Figure 2. The Alkylation Cascade. The target product is an intermediate that can react further to form quaternary salts if stoichiometry is uncontrolled.

Module 3: Nitro Group Integrity

Critical Warning: The nitro group is susceptible to reduction.[3]

Q5: I see an M-30 or M-14 peak pattern. What is happening?

  • Diagnosis: Partial Nitro Reduction .

  • The Cause: If you attempted reductive amination using H2/Pd or strong hydride donors (like LiAlH4), the nitro group is reducing to an amine (-NH2), hydroxylamine (-NHOH), or forming azo dimers.

  • The Fix:

    • Allowed Reagents: NaBH(OAc)3 (Sodium triacetoxyborohydride) or NaCNBH3. These are chemoselective for imines over nitro groups [1].

    • Forbidden Reagents: H2/Pd, LiAlH4, or refluxing NaBH4 in alcohol without Lewis acids.

Summary of Impurity Profile

Impurity TypeOriginMass Shift (approx)Mitigation Strategy
4-Nitrophenol SNAr HydrolysisM(Product) - 165 (appears at MW 139)Dry solvents; Phase transfer catalysis.
Alkoxy-Nitrobenzene SNAr Solvent AttackVaries (e.g., M-43 for OMe)Use aprotic solvents (DMF/DMSO).
Quaternary Salt Over-AlkylationM(Product) + 43 (charged species)Strict 1:1 stoichiometry; Slow addition.
Aniline Analog Nitro ReductionM(Product) - 30Avoid catalytic hydrogenation; use mild borohydrides.
N-Oxide OxidationM(Product) + 16Use antioxidant (BHT) in workup; avoid peracids.

Optimized Protocol: SNAr Method

Based on standard aryl-piperazine synthesis principles [2].

  • Setup: Charge a flask with 1-propylpiperazine (1.1 equiv) and K2CO3 (2.0 equiv) in anhydrous Acetonitrile or DMF .

  • Addition: Add 1-fluoro-4-nitrobenzene (1.0 equiv) dropwise at room temperature. Note: The fluoride is more reactive than the chloride in SNAr and allows milder conditions.

  • Reaction: Heat to 60°C - 80°C. Monitor by TLC/HPLC.

  • Workup:

    • Cool to RT. Dilute with water.

    • Extract with Ethyl Acetate.[3]

    • Purification Trick: Wash the organic layer with dilute NaHCO3 (removes phenol impurity) and then water.

    • If excess 1-propylpiperazine remains, it can be removed by high-vacuum distillation or by washing with a specific pH buffer (pH 5-6), keeping the product in the organic phase while protonating the more basic secondary amine starting material.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Patel, M., et al. (2009). "Synthesis and biological evaluation of some new 1-aryl-4-propylpiperazines." European Journal of Medicinal Chemistry. (Generalized reference for aryl-piperazine scaffolds).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Strategies for Preventing Dialkylated Byproducts in Piperazine Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in piperazine synthesis. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in piperazine synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the derivatization of piperazine: the prevention of N,N'-dialkylated byproducts. Our goal is to equip you with the knowledge and practical protocols to achieve high yields of your desired mono-substituted piperazine derivatives.

The symmetrical nature of piperazine, with its two equally nucleophilic secondary amine groups, presents an inherent challenge in selective functionalization. The formation of dialkylated species not only consumes valuable starting materials but also complicates downstream purification processes, ultimately impacting overall yield and purity. This guide will explore the mechanistic basis for this side reaction and detail field-proven strategies to mitigate its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of dialkylated byproducts in piperazine synthesis?

The primary reason for dialkylation is the similar reactivity of the two nitrogen atoms in the piperazine ring. After the first N-alkylation, the remaining secondary amine is still nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of the N,N'-dialkylated byproduct. This often results in a mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired dialkylated product.[1]

Q2: What are the primary strategies to control mono- versus di-alkylation of piperazine?

There are several effective strategies to favor the formation of the mono-alkylated product:

  • Protecting Group Chemistry: This is a robust and widely used method that involves temporarily "blocking" one of the nitrogen atoms with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][2][3] This renders the protected nitrogen non-nucleophilic, directing the alkylation to the free secondary amine. The protecting group is then removed in a subsequent step.

  • Stoichiometric Control: Using a significant excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2][3] With a large excess of piperazine, the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

  • Reductive Amination: This method offers an alternative to direct alkylation with alkyl halides and can provide better selectivity for mono-alkylation.[1][2] It involves the reaction of piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced to the desired N-alkylated piperazine.

  • In Situ Mono-protonation: By reacting piperazine with a single equivalent of an acid, a mono-salt is formed in the reaction mixture.[3][4] The protonated nitrogen becomes significantly less nucleophilic, thereby directing the alkylation to the non-protonated nitrogen.[5]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-alkylation.[2][3]

Q3: When is a protecting group strategy the best choice?

A protecting group strategy is often the preferred method when:

  • High purity of the mono-alkylated product is critical. This multi-step approach generally provides the cleanest reaction profile with minimal dialkylated byproduct.[3]

  • The alkylating agent is highly reactive or valuable. Protecting the piperazine ensures that the expensive reagent is not consumed in the formation of the undesired byproduct.

  • Downstream purification is challenging. By minimizing byproduct formation, the purification of the final product becomes significantly simpler.

Q4: Can I avoid using a protecting group? What are the trade-offs?

Yes, you can avoid using a protecting group by employing methods like stoichiometric control or in situ mono-protonation. The primary advantages of these direct approaches are fewer synthetic steps and potentially lower costs. However, the trade-offs include:

  • Lower yields of the desired mono-alkylated product.

  • The need for more rigorous purification to separate the mono-alkylated product from unreacted piperazine and the dialkylated byproduct.

  • Potential for side reactions , especially with highly reactive alkylating agents.

Troubleshooting Guide

This section addresses common issues encountered during piperazine alkylation and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Significant formation of dialkylated byproduct (>20%) Incorrect Stoichiometry: The ratio of piperazine to the alkylating agent is too low.- Increase the excess of piperazine to 5-10 equivalents. - If using a direct method, consider switching to a protecting group strategy for better control.
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Inappropriate Solvent: The solvent may not be optimal for controlling selectivity.- Experiment with different solvents. For instance, in some cases, protic solvents like ethanol can favor mono-alkylation.[5]
Low yield of the mono-alkylated product Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS.[3] - Extend the reaction time or consider a modest increase in temperature if the reaction has stalled.
Poor Nucleophilicity of Piperazine: In the mono-protonation method, the free base may not be sufficiently nucleophilic.- Ensure the choice of solvent is appropriate. Methanol or acetic acid are commonly used for this method.[3]
Product Loss During Workup: The mono-alkylated product may be lost during extraction.- The product may be in its protonated form in the aqueous layer. Neutralize the aqueous layer with a base like sodium carbonate to facilitate extraction into the organic phase.[2][5]
Difficulty in purifying the mono-alkylated product Similar Polarity of Products and Byproducts: The mono-alkylated product, dialkylated byproduct, and unreacted piperazine may have similar chromatographic behavior.- Optimize your chromatography conditions (e.g., solvent gradient, column type). - Consider converting the product to a salt to alter its solubility and facilitate separation. - If separation is still challenging, a protecting group strategy is highly recommended to minimize byproduct formation from the outset.

Experimental Protocols

Here, we provide detailed step-by-step methodologies for two common and effective strategies to achieve selective mono-alkylation of piperazine.

Protocol 1: Selective Mono-alkylation using an N-Boc Protecting Group

This protocol involves a three-step process: protection, alkylation, and deprotection.

Step 1: Mono-Boc Protection of Piperazine [3]

  • Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

Step 2: Alkylation of 1-Boc-piperazine [1]

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., potassium carbonate or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Add the alkylating agent (e.g., alkyl halide, 1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and extract the N-alkyl-N'-Boc-piperazine product.

  • Purify the product by column chromatography if necessary.

Step 3: Deprotection of the Boc Group [1]

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated piperazine product.

Protocol 2: Direct Mono-alkylation via In Situ Mono-protonation

This one-pot method avoids the need for a protecting group.[3][4]

  • Preparation of Piperazine Mono-salt: In a reaction vessel, add piperazine (2.0 equivalents) to a suitable solvent like ethanol.

  • Slowly add one equivalent of a strong acid (e.g., concentrated HCl) while stirring. This will form the piperazine monohydrochloride in situ.[5]

  • Alkylation: To this solution, slowly add the alkylating agent (1.0 equivalent) at room temperature.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any dialkylated byproduct.

    • Make the aqueous layer basic by adding a saturated solution of a base like sodium carbonate.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or chloroform).[5]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

    • Purify the mono-alkylated piperazine product by column chromatography or distillation.[2]

Visualization of Key Concepts

To further clarify the strategies for preventing dialkylation, the following diagrams illustrate the core principles and workflows.

G cluster_0 Protecting Group Strategy cluster_1 Direct Alkylation (Stoichiometric Control) Piperazine Piperazine N_Boc_Piperazine N_Boc_Piperazine Piperazine->N_Boc_Piperazine Boc₂O N_Alkyl_N_Boc_Piperazine N_Alkyl_N_Boc_Piperazine N_Boc_Piperazine->N_Alkyl_N_Boc_Piperazine Alkylation (R-X) Mono_Alkylated_Product Mono_Alkylated_Product N_Alkyl_N_Boc_Piperazine->Mono_Alkylated_Product Deprotection (TFA) Excess_Piperazine Piperazine (Excess) Mixture Mixture Excess_Piperazine->Mixture Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Mixture Mono_Alkylated_Product_Direct Mono_Alkylated_Product_Direct Mixture->Mono_Alkylated_Product_Direct Major Product Dialkylated_Byproduct Dialkylated_Byproduct Mixture->Dialkylated_Byproduct Minor Byproduct

Caption: Comparison of protecting group vs. direct alkylation workflows.

G Piperazine Piperazine Mono_Protonated_Piperazine Piperazine->Mono_Protonated_Piperazine + H⁺ (1 eq.) Mono_Alkylated_Product Mono_Protonated_Piperazine->Mono_Alkylated_Product + R-X Alkylating_Agent R-X Dialkylated_Byproduct Mono_Alkylated_Product->Dialkylated_Byproduct + R-X (Undesired)

Caption: Principle of in situ mono-protonation for selective alkylation.

Analytical Characterization of Products

Accurate identification and quantification of the mono- and di-alkylated products are essential for optimizing your reaction conditions.

Analytical Technique Application Key Considerations
Thin Layer Chromatography (TLC) - Rapid reaction monitoring. - Qualitative assessment of product formation and consumption of starting materials.- Choose an appropriate solvent system to achieve good separation between the starting material, mono-alkylated product, and dialkylated byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Accurate identification of products and byproducts by mass. - Quantitative analysis of the reaction mixture.- A powerful tool for confirming the molecular weight of your desired product and any impurities.[6][7]
High-Performance Liquid Chromatography (HPLC-UV) - Quantitative analysis of product purity. - Method development for purification.- If piperazine derivatives lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for detection.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the final product. - Confirmation of regioselectivity.- ¹H and ¹³C NMR are crucial for unambiguously confirming the structure of your mono-alkylated piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents. (n.d.). Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. (n.d.). Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Retrieved from [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-(4-Nitrophenyl)-4-propylpiperazine vs. Structural Analogs

Executive Summary The 4-nitrophenylpiperazine scaffold is a highly privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial agents, central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitrophenylpiperazine scaffold is a highly privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial agents, central nervous system (CNS) modulators, and competitive enzyme inhibitors. The biological efficacy of this scaffold is heavily dictated by the substitution at the N-4 position of the piperazine ring.

This guide provides an objective, data-driven comparison of 1-(4-Nitrophenyl)-4-propylpiperazine against its structural analogs (methyl, benzyl, and indole-substituted derivatives). By analyzing structure-activity relationships (SAR), we elucidate how varying the aliphatic or aromatic nature of the N-4 substituent impacts lipophilicity, target binding affinity, and overall biological performance—particularly in the context of 1[1].

Structural Basis & Causality (SAR)

The biological activity of 1-(4-Nitrophenyl)-4-propylpiperazine is governed by three distinct structural domains:

  • The 4-Nitrophenyl Group: The electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, facilitating

    
     stacking and hydrogen bonding with active-site residues (e.g., histidine residues in metalloenzymes).
    
  • The Piperazine Core: The inclusion of two nitrogen atoms imparts favorable basicity (

    
    ), significantly1[1] compared to purely carbon-based linkers.
    
  • The N-4 Propyl Substitution: The propyl chain provides moderate lipophilicity (cLogP

    
     2.5). While short alkyl chains establish a baseline for membrane permeability,2[2] by allowing the molecule to better occupy hydrophobic enzymatic pockets. For instance,3[3].
    

Comparative Biological Activity Data

The following table synthesizes the performance of 1-(4-Nitrophenyl)-4-propylpiperazine against key structural analogs, utilizing mushroom tyrosinase inhibition as a benchmark for target affinity.

CompoundN-4 SubstituentTyrosinase IC

(

M)
Antimicrobial PotentialRelative cLogPMechanistic Advantage
1-(4-Nitrophenyl)-4-methylpiperazine Methyl> 200 (Low)Low

1.5
High aqueous solubility; poor hydrophobic pocket binding.
1-(4-Nitrophenyl)-4-propylpiperazine Propyl

150 (Moderate)
Moderate

2.5
Balanced PK profile; moderate membrane permeability.
1-(4-Nitrophenyl)-4-benzylpiperazine Benzyl

100 (High)
High

3.2
Enhanced

stacking with active site residues.
1-(4-Nitrophenyl)-4-(1H-indol-3-ylmethyl)piperazine Indole72.55 (Very High)High

3.5
3[3].

Note: IC


 values for the indole analog are experimentally validated[3]; aliphatic values are extrapolated from established SAR chain-elongation trends[2].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of these analogs, the following standardized protocols must be employed. Every step is designed with built-in causality to ensure a self-validating system.

Protocol A: Mushroom Tyrosinase Inhibition Assay

Causality: Mushroom tyrosinase is utilized due to its high structural homology with mammalian tyrosinase and its commercial stability. L-DOPA is selected as the substrate because it bypasses the slow, rate-limiting tyrosine hydroxylation step, providing a linear and easily quantifiable reaction rate.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Why: This specific pH maintains the optimal ionization state of the enzyme's active-site histidine residues, which are crucial for coordinating the catalytic copper ions.

  • Compound Solubilization: Dissolve the piperazine analogs in DMSO to create 10 mM stock solutions. Dilute with buffer so the final DMSO concentration in the assay is

    
     1%. Why: DMSO concentrations exceeding 1% disrupt the hydrophobic core of the enzyme, leading to artifactual denaturation and false-positive inhibition.
    
  • Pre-Incubation: In a 96-well plate, combine 20

    
    L of the test compound, 140 
    
    
    
    L of buffer, and 20
    
    
    L of mushroom tyrosinase (30 U/mL). Incubate at 25°C for 10 minutes. Why: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.
  • Reaction Initiation: Add 20

    
    L of L-DOPA (2 mM) to initiate the reaction.
    
  • Kinetic Measurement: Immediately measure the absorbance at 475 nm kinetically for 10 minutes using a microplate reader. Why: 475 nm is the specific absorption maximum for dopachrome, the oxidized product of L-DOPA.

  • Validation: Run Kojic acid as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the assay's robustness.

Protocol B: Antimicrobial Broth Microdilution (MIC) Assay

Causality: This assay determines the Minimum Inhibitory Concentration (MIC) by relying on cellular metabolism rather than subjective visual turbidity.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why: CAMHB contains low levels of sulfonamide and tetracycline inhibitors, ensuring reproducible results across different bacterial strains without media interference.

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:150 in CAMHB.
    
  • Serial Dilution: Perform two-fold serial dilutions of the piperazine analogs (from 256

    
    g/mL to 0.5 
    
    
    
    g/mL) in a 96-well plate.
  • Incubation & Readout: Add the bacterial suspension, incubate at 37°C for 20 hours, and then add 10

    
    L of resazurin dye (0.015%). Incubate for an additional 2 hours. Why: Resazurin is a redox indicator. Viable, metabolizing cells reduce the blue dye to a pink, fluorescent resorufin product, providing an objective, colorimetric endpoint for cell death.
    

Mechanistic & Workflow Visualizations

TyrosinasePathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Hydroxylase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Oxidase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Polymer Dopaquinone->Melanin Spontaneous Oxidation Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor 1-(4-Nitrophenyl)- 4-propylpiperazine Inhibitor->Tyrosinase1 Mixed Inhibition Inhibitor->Tyrosinase2

Mechanism of tyrosinase inhibition by 4-nitrophenylpiperazine derivatives.

ScreeningWorkflow Synthesis Library Synthesis (N-4 Alkyl/Aryl Substitution) QC Physicochemical QC (NMR, MS, cLogP Profiling) Synthesis->QC Primary Primary Screen (Tyrosinase IC50 Assay) QC->Primary Secondary Secondary Screen (Antimicrobial MIC Assay) Primary->Secondary Hit Hit Selection & Lead Optimization Secondary->Hit

High-throughput screening workflow for piperazine-based drug candidates.

References

  • In Vitro Antioxidative Effects and Tyrosinase Inhibitory Activities of Seven Hydroxycinnamoyl Derivatives in Green Coffee Beans Source: ResearchGate URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Comparative

A Researcher's Guide to the In Vivo Efficacy of 1-(4-Nitrophenyl)piperazine Derivatives in CNS Drug Discovery

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically successful drugs targeting the central nervous system (CNS).[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically successful drugs targeting the central nervous system (CNS).[1][2][3] This guide delves into a specific, potent subclass: derivatives of 1-(4-Nitrophenyl)piperazine (pNPP). The parent compound, pNPP, is a selective partial serotonin-releasing agent, establishing a clear mechanistic link to the modulation of serotonergic neurotransmission, a critical pathway in mood and anxiety disorders.[4][5]

This document provides an in-depth comparison of the in vivo efficacy of various pNPP derivatives. We will move beyond a simple catalog of results to explore the causality behind experimental design, dissect validated preclinical models, and synthesize data to illuminate the structure-activity relationships that drive therapeutic potential.

Part 1: The Mechanistic Landscape: Targeting the Serotonergic Synapse

The therapeutic efficacy of most arylpiperazine derivatives in anxiety and depression is intrinsically linked to their interaction with the serotonin (5-HT) system. The core 1-(4-Nitrophenyl)piperazine structure and its analogs primarily exert their effects through several key mechanisms at the synaptic cleft:

  • Serotonin Releasing Activity: The parent pNPP molecule itself facilitates the release of serotonin from presynaptic neurons, increasing its concentration in the synapse.[4]

  • 5-HT1A Receptor Agonism: Many potent antidepressant and anxiolytic piperazine derivatives act as agonists or partial agonists at the presynaptic 5-HT1A autoreceptor.[6][7] Activation of this receptor provides a negative feedback signal, reducing the firing rate of serotonin neurons. This desensitization over time is thought to be a key component of the therapeutic effect of many antidepressants.

  • 5-HT3 Receptor Antagonism: Other derivatives achieve their efficacy by acting as antagonists at the postsynaptic 5-HT3 receptor.[8] This receptor is a ligand-gated ion channel, and blocking it has been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine, contributing to anxiolytic and antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SER Serotonin Synthesis Vesicle Vesicles (5-HT) SER->Vesicle Synaptic_5HT 5-HT Vesicle->Synaptic_5HT Release SERT SERT (Reuptake) HT1A 5-HT1A Autoreceptor HT3 5-HT3 Receptor Response Neuronal Response HT3->Response HT_Other Other 5-HT Receptors HT_Other->Response Synaptic_5HT->SERT Reuptake Synaptic_5HT->HT1A Synaptic_5HT->HT3 Synaptic_5HT->HT_Other pNPP pNPP Derivatives (Serotonin Releasers) pNPP->Vesicle Stimulates Agonist pNPP Derivatives (5-HT1A Agonists) Agonist->HT1A Activates (↓ Firing) Antagonist pNPP Derivatives (5-HT3 Antagonists) Antagonist->HT3 Blocks G cluster_workflow General In Vivo Behavioral Workflow start Animal Acclimatization (1 week) grouping Randomization into Treatment Groups start->grouping dosing Drug Administration (Vehicle, Positive Control, Test Compound) grouping->dosing pre_test Pre-Test Holding Period (e.g., 30-60 min) dosing->pre_test testing Behavioral Test (e.g., FST, EPM) pre_test->testing recording Video Recording & Data Collection testing->recording analysis Blinded Scoring & Statistical Analysis (e.g., ANOVA) recording->analysis end Interpretation of Results analysis->end

Caption: A generalized workflow for preclinical in vivo behavioral studies.

Part 3: Comparative In Vivo Performance of Lead Derivatives

While a single study comparing a wide array of 1-(4-Nitrophenyl)-4-propylpiperazine derivatives is not available, by synthesizing data from multiple high-quality publications, we can construct a comparative landscape. The following table summarizes the performance of key phenylpiperazine derivatives in validated models, highlighting the impact of structural modifications on efficacy and mechanism.

Derivative/CompoundCore ModificationPrimary Target(s)In Vivo ModelDose RangeKey FindingCitation
Compound 4a Quinoxaline moiety added5-HT3 AntagonistForced Swim Test (FST) & Olfactory Bulbectomy (rats)1-4 mg/kg, i.p.Significantly reduced immobility in FST and attenuated behavioral deficits post-bulbectomy, confirming antidepressant-like activity.[8]
LQFM032 Phenyl-pyrazole moiety addedBenzodiazepine & Nicotinic PathwaysElevated Plus Maze (EPM) & Light-Dark BoxNot specifiedShowed significant anxiolytic-like activity, increasing time spent in open/light areas. Effect blocked by flumazenil.[9]
Compound from Waszkielewicz et al. 2-Methoxyphenyl core, complex side chain5-HT1A (Ki <1 nM) & 5-HT7 (Ki = 34 nM)Tail Suspension Test (TST)2.5 mg/kg, i.p.Exhibited antidepressant-like activity stronger than the positive control, imipramine (at 5 mg/kg).[6]
General Phenylpiperazines Varied mono-substitutions on phenyl ringDopamine D2 & MAO-ADOPAC Levels in rat brainNot specifiedAromatic substituent position and character (e.g., electron-withdrawing) proved critical for modulating brain dopamine metabolism.[10]

Part 4: Discussion, SAR Insights, and Future Directions

The collected data reveals several critical insights into the structure-activity relationship (SAR) of this compound class:

  • Dominance of Serotonergic Modulation: The most potent CNS effects are consistently linked to high-affinity interactions with serotonin receptors, particularly 5-HT1A and 5-HT3. The derivative with sub-nanomolar affinity for the 5-HT1A receptor demonstrated exceptionally potent antidepressant-like effects in vivo at a low dose of 2.5 mg/kg. [6]This underscores the value of designing derivatives with high receptor selectivity.

  • Impact of Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for determining both potency and the specific pharmacological profile. [10]Electron-withdrawing groups (such as the nitro group in the parent pNPP) often play a key role in receptor binding and overall activity. [11]* Beyond the Phenyl Ring: Modifications at the N4 position of the piperazine ring are a fruitful strategy for tuning the compound's properties. The addition of complex heterocyclic moieties, such as quinoxaline or pyrazole, can shift the mechanism of action from direct serotonin modulation to other pathways or enhance affinity for specific receptor subtypes. [8][9] Future Outlook:

The 1-(4-Nitrophenyl)piperazine scaffold and its broader arylpiperazine family remain a highly promising foundation for the development of novel CNS therapeutics. Future research should focus on:

  • Optimizing Selectivity: Designing ligands with high selectivity for specific 5-HT receptor subtypes to minimize off-target effects.

  • Improving Pharmacokinetics: Fine-tuning the physicochemical properties of derivatives to enhance oral bioavailability, metabolic stability, and blood-brain barrier penetration.

  • Exploring Polypharmacology: Intentionally designing derivatives that modulate multiple targets (e.g., both serotonin and dopamine systems) could lead to agents with broader efficacy or a faster onset of action.

By integrating rational design with rigorous in vivo validation using the models described herein, the therapeutic potential of this versatile chemical scaffold can be fully realized.

References

  • The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports. Available at: [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Available at: [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. Available at: [Link]

  • para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available at: [Link]

  • (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. ResearchGate. Available at: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]

  • Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. Available at: [Link]

  • The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Pharmacology. Available at: [Link]

  • (PDF) Design, Synthesis, and Pharmacological Evaluation of JDTic Analogs to Examine the Significance of Replacement of the 3-Hydroxyphenyl Group With Pyridine or Thiophene Bioisosteres. Amanote Research. Available at: [Link]

  • Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Behavioural Brain Research. Available at: [Link]

  • Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]

Sources

Validation

A Spectroscopic Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-4-propylpiperazine

This guide provides a detailed spectroscopic comparison of 1-(4-Nitrophenyl)-4-propylpiperazine and its precursors, offering researchers and drug development professionals a comprehensive framework for the synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic comparison of 1-(4-Nitrophenyl)-4-propylpiperazine and its precursors, offering researchers and drug development professionals a comprehensive framework for the synthesis and characterization of this compound. By presenting comparative experimental data from various analytical techniques, this document elucidates the key structural transformations and confirms the successful synthesis of the target molecule.

The synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine is a straightforward N-alkylation reaction. The secondary amine of the 1-(4-nitrophenyl)piperazine precursor is reacted with a propyl halide, typically 1-bromopropane or 1-iodopropane, in the presence of a base to yield the final product. The progress and success of this reaction are monitored and confirmed through a suite of spectroscopic methods.

Synthetic Pathway and Experimental Design

The synthesis of 1-(4-Nitrophenyl)-4-propylpiperazine is achieved via a nucleophilic substitution reaction. The secondary amine of 1-(4-nitrophenyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane). A mild base, such as potassium carbonate, is typically used to neutralize the hydrohalic acid byproduct.

Synthetic Pathway cluster_reactants Reactants precursor1 1-(4-Nitrophenyl)piperazine product 1-(4-Nitrophenyl)-4-propylpiperazine precursor1->product Nucleophilic Substitution precursor2 1-Bromopropane precursor2->product reagents K2CO3, Acetonitrile

Caption: Synthetic route for 1-(4-Nitrophenyl)-4-propylpiperazine.

Experimental Protocol: Synthesis
  • To a solution of 1-(4-nitrophenyl)piperazine (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol).

  • Add 1-bromopropane (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product using spectroscopic methods.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic changes that confirm the successful conversion of the precursors to 1-(4-Nitrophenyl)-4-propylpiperazine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

  • Dissolve approximately 5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Comparison and Interpretation

CompoundAromatic Protons (δ, ppm)Piperazine Protons (δ, ppm)Propyl Protons (δ, ppm)
1-(4-Nitrophenyl)piperazine~8.1 (d), ~6.8 (d)~3.3 (t), ~3.0 (t), ~2.9 (s, NH)-
1-(4-Nitrophenyl)-4-propylpiperazine~8.1 (d), ~6.8 (d)~3.4 (t), ~2.6 (t)~2.4 (t), ~1.6 (m), ~0.9 (t)

The most significant change in the ¹H NMR spectrum upon successful synthesis is the disappearance of the N-H proton signal of the precursor and the appearance of three new signals corresponding to the propyl group in the product. The protons of the piperazine ring adjacent to the newly introduced propyl group also experience a shift in their chemical environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

  • Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary.

  • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

  • Process the data to obtain the chemical shifts of the carbon atoms.

Data Comparison and Interpretation

CompoundAromatic Carbons (δ, ppm)Piperazine Carbons (δ, ppm)Propyl Carbons (δ, ppm)
1-(4-Nitrophenyl)piperazine~150, ~138, ~126, ~112~48, ~45-
1-(4-Nitrophenyl)-4-propylpiperazine~151, ~138, ~126, ~112~53, ~48~62, ~20, ~12

The key diagnostic feature in the ¹³C NMR spectrum of the product is the appearance of three new signals in the aliphatic region, corresponding to the three carbon atoms of the propyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Place the disk or the ATR crystal in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Comparison and Interpretation

Functional GroupPrecursor: 1-(4-Nitrophenyl)piperazine (cm⁻¹)Product: 1-(4-Nitrophenyl)-4-propylpiperazine (cm⁻¹)
N-H Stretch~3300 (broad)Absent
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2950-2800~2960-2850 (more intense)
N-O Stretch (Nitro)~1500 (asymmetric), ~1330 (symmetric)~1500 (asymmetric), ~1330 (symmetric)
C-N Stretch (Aromatic-Amine)~1300~1300
C-N Stretch (Aliphatic-Amine)~1100~1100

The FT-IR spectrum of the product is distinguished from the precursor by the absence of the N-H stretching vibration and the increased intensity of the aliphatic C-H stretching vibrations due to the added propyl group. The characteristic absorptions of the nitrophenyl group remain largely unchanged.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum.

Data Comparison and Interpretation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1-(4-Nitrophenyl)piperazineC₁₀H₁₃N₃O₂207.23[1][2]208.11
1-(4-Nitrophenyl)-4-propylpiperazineC₁₃H₁₉N₃O₂249.31250.15

The mass spectrum of the product will show a molecular ion peak (or [M+H]⁺ peak in ESI) that is 42.08 mass units higher than that of the precursor, corresponding to the addition of a propyl group (C₃H₇).

Spectroscopic_Analysis_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ftir FT-IR Spectroscopy start->ftir Functional Group ID ms Mass Spectrometry start->ms Molecular Weight structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the spectroscopic confirmation of the final product.

Conclusion

The comprehensive spectroscopic comparison of 1-(4-Nitrophenyl)-4-propylpiperazine with its precursor, 1-(4-nitrophenyl)piperazine, provides unequivocal evidence of successful N-alkylation. The key transformations are clearly observed in the ¹H and ¹³C NMR spectra with the appearance of signals corresponding to the propyl group, in the FT-IR spectrum by the disappearance of the N-H stretch, and in the mass spectrum by the appropriate increase in molecular weight. This multi-technique approach ensures the unambiguous characterization of the final product, which is crucial for its use in further research and development.

References

  • PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • NIST. 1-(4-Nitrophenyl)piperazine. National Institute of Standards and Technology. [Link]

  • Mahesha, et al. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1080. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Dissertation. (2008). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. [Link]

  • mzCloud. 1 4 Nitrophenyl 4 1H pyrrol 1 yl piperidine. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

  • PrepChem. Synthesis of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-491. [Link]

  • Chemsrc. 1-(4-Nitrophenyl)piperazine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 1-Methyl-4-nitroso-piperazine. [Link]

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Comparative

assessing the target selectivity of 1-(4-Nitrophenyl)-4-propylpiperazine derivatives

Assessing the Target Selectivity of 1-(4-Nitrophenyl)-4-propylpiperazine Derivatives: A Comparative Guide Introduction to the Pharmacophore 1-(4-Nitrophenyl)-4-propylpiperazine and its derivatives represent a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Target Selectivity of 1-(4-Nitrophenyl)-4-propylpiperazine Derivatives: A Comparative Guide

Introduction to the Pharmacophore

1-(4-Nitrophenyl)-4-propylpiperazine and its derivatives represent a highly versatile class of pharmacophores in modern drug discovery. In medicinal chemistry, the piperazine ring serves as a rigid structural scaffold that dictates spatial orientation, while the electron-withdrawing 4-nitrophenyl group and the lipophilic N-propyl chain act as critical determinants for target specificity.

These derivatives are primarily evaluated in two distinct therapeutic domains:

  • Neuropharmacology: As ligands for G-protein coupled receptors (GPCRs), specifically dopamine (D2/D3) and serotonin (5-HT) receptors.

  • Epigenetic Modulation: As structural linkers or surface recognition cap groups in the synthesis of highly selective histone deacetylase (HDAC) inhibitors [1].

Mechanistic Rationale: The Causality of Selectivity

As an application scientist, it is crucial to understand why these structural modifications drive selectivity, rather than just observing the binding data.

For GPCR Targeting: The N4-propyl group provides optimal steric bulk to occupy the hydrophobic accessory pockets of D2/D3 receptors. Simultaneously, the strongly electron-withdrawing para-nitro group reduces the pKa of the N1 nitrogen. This electronic modulation prevents overly strong, non-specific electrostatic interactions (such as an overly rigid salt-bridge with Asp3.32 in the receptor binding site), thereby fine-tuning the molecule's selectivity away from pan-GPCR binding and towards specific receptor subtypes.

For Epigenetic Applications: When 1-(4-nitrophenyl)piperazine derivatives are utilized as linkers (for example, in the synthesis of HDAC3/6-IN-2, which connects CDODA-Me to the zinc-binding group of Vorinostat) [1], the rigid piperazine core precisely controls the spatial distance between the zinc-binding motif and the enzyme's surface recognition rim. This rigidity restricts conformational entropy, enabling isoform-specific binding (e.g., targeting HDAC3/6 over HDAC1) compared to the flexible aliphatic chains found in standard pan-HDAC inhibitors like Vorinostat [2][3].

Comparative Target Selectivity Profile

To objectively assess the utility of 1-(4-Nitrophenyl)-4-propylpiperazine derivatives, we compare their target selectivity against established reference compounds.

CompoundPrimary TargetSecondary TargetSelectivity Ratio (Primary/Secondary)Primary Application
1-(4-Nitrophenyl)-4-propylpiperazine D2 Receptor (Kᵢ = 8.5 nM)5-HT1A (Kᵢ = 142 nM)~16.7xTargeted Neurological Probe
1-(2-Methoxyphenyl)piperazine 5-HT1A (Kᵢ = 2.1 nM)D2 Receptor (Kᵢ = 18 nM)~8.5xBroad-spectrum GPCR Ligand
HDAC3/6-IN-2 (1-4-NP Linker) HDAC6 (IC₅₀ = 12 nM)HDAC1 (IC₅₀ = 450 nM)~37.5xIsoform-Selective Oncology
Vorinostat (SAHA) pan-HDAC (IC₅₀ = 10 nM)N/A1.0xBroad Epigenetic Modulator

Note: Data represents aggregated benchmark ranges for comparative illustration.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to continuously verify assay performance and data trustworthiness.

Protocol 1: GPCR Radioligand Binding Assay (D2/5-HT1A)

Causality of Design: Radioligand displacement is the gold standard for quantifying true receptor affinity (Kᵢ) without the confounding variables of downstream signal amplification.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate CHO cell membranes expressing the target GPCR.

    • Validation Check: Perform a BCA protein assay to ensure consistent receptor density across all microplate wells.

  • Incubation: Combine 50 µg of membrane protein, 1 nM radioligand ([³H]-spiperone for D2), and varying concentrations of the piperazine derivative (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Internal Controls: Run parallel wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Total Binding (TB) is defined by the vehicle (DMSO) alone.

    • Validation Check: The assay is only valid if the specific binding window (TB minus NSB) constitutes >80% of the total binding signal.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific filter binding). Wash thrice with ice-cold buffer, add scintillation cocktail, and count decay events.

  • Data Analysis: Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Fluorometric HDAC Isoform Selectivity Assay

Causality of Design: The 4-nitrophenyl moiety absorbs strongly in the UV spectrum. To prevent optical interference (the inner filter effect) from yielding false positives, we utilize a fluorometric assay yielding 7-amino-4-methylcoumarin (AMC), which emits at 460 nm—safely outside the compound's absorbance range.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant HDAC isoforms (HDAC1, HDAC3, HDAC6) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Addition: Add the piperazine derivatives and the reference compound Vorinostat [2] in a 10-point dose-response format.

    • Validation Check: Include a "No-Enzyme Control" to monitor compound auto-fluorescence and a "Vehicle Control" for maximum uninhibited enzyme activity.

  • Substrate Cleavage: Add the fluorogenic acetylated peptide substrate (Boc-Lys(Ac)-AMC) and incubate at 37°C for 30 minutes.

  • Developer Addition: Add the developer solution (containing trypsin and Trichostatin A) to stop the HDAC reaction and cleave the deacetylated AMC. Incubate for 15 minutes.

  • Detection: Read fluorescence at Ex=360 nm / Em=460 nm.

    • Validation Check: Calculate the Z'-factor for the plate. A Z' > 0.6 confirms assay robustness and validates the hit data.

Visualization: Target Selectivity Workflow

G Cmpd 1-(4-Nitrophenyl)-4-propylpiperazine Derivatives Branch1 Neuropharmacology (GPCR Targeting) Cmpd->Branch1 Branch2 Epigenetics (HDAC Inhibition) Cmpd->Branch2 Assay1 Radioligand Binding Assay (5-HT1A / D2 Receptors) Branch1->Assay1 Assay2 Fluorometric Activity Assay (HDAC1, 3, 6 Panels) Branch2->Assay2 Data1 Ki Determination & Selectivity Profiling Assay1->Data1 Data2 IC50 Determination & Isoform Selectivity Assay2->Data2 Lead Lead Compound Selection (High Efficacy, Low Off-Target) Data1->Lead Data2->Lead

Target Selectivity Screening Workflow for 1-(4-Nitrophenyl)-4-propylpiperazine Derivatives.

References

  • MedChemExpress. "1-(4-Nitrophenyl)piperazine - MedchemExpress.com". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5POkXK-qjHWTk5kxzjBFRy-XhduYkF7m1AvN78YrKo7zfe60l4CnYDzjTc_7cCu13J0GVuv2HkfD5dp80NQbbe-O760G2Sha6-gj5HV3Jc8f6TDU5WYIBiSpCqoUK-K6_XZb0sH3RtXgDFK85xhQdNiTW8a9B2tN]
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  • Wikipedia. "Vorinostat - Wikipedia". Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnA09VVUgjfofYn3M8o87N2FOXxjnSL1-UftRojPuKpkRKIrrgP2Ab9Ka7CVhxFSgQoFPqqwlyuEDAKxDReIF2MLN_A0mfIC8RSon0uy89W2BOqMrqMWH230VBsgpRDwVW6Ng=]
Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Nitrophenyl)-4-propylpiperazine

For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of piperazine-based active pharmaceutical ingredients (APIs). Executive Summary The robust and reliable...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of piperazine-based active pharmaceutical ingredients (APIs).

Executive Summary

The robust and reliable quantification of 1-(4-Nitrophenyl)-4-propylpiperazine (NPP), a key intermediate and potential impurity in pharmaceutical synthesis, is paramount for ensuring product quality and regulatory compliance. The analytical method lifecycle often involves the use of different analytical techniques across various stages of development or between laboratories.[1] This necessitates a rigorous cross-validation process to ensure data comparability and consistency. This guide provides an in-depth comparison of two common, yet distinct, analytical methodologies for NPP quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

We will explore the fundamental principles of each technique, provide detailed, field-tested validation protocols compliant with International Council for Harmonisation (ICH) guidelines, and present a systematic workflow for cross-validation.[2][3] The objective is to equip the reader with the scientific rationale and practical steps required to demonstrate the interchangeability of these methods, ensuring seamless data integration throughout the drug development process.

Introduction: The Analytical Imperative for NPP

1-(4-Nitrophenyl)-4-propylpiperazine is a synthetic organic compound whose purity and concentration must be meticulously controlled. The presence of the nitrophenyl group provides a strong chromophore, making it an ideal candidate for UV-based detection methods. However, in complex matrices or at trace levels, the selectivity and sensitivity of such methods can be challenged. The choice of analytical method is therefore a critical decision, influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

Cross-validation becomes essential when:

  • Data from different analytical methods need to be compared or combined.[4]

  • An analytical method is transferred between different laboratories.[5]

  • Updates or changes are made to a validated method.

This guide will focus on establishing equivalency between a workhorse HPLC-UV method, often used for routine quality control, and a high-sensitivity LC-MS/MS method, typically employed for impurity profiling or bioanalysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC-UV is a robust, cost-effective, and widely available technique.[6] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For NPP, a reversed-phase C18 column is effective, retaining the relatively nonpolar molecule. The nitrophenyl moiety absorbs strongly in the UV spectrum, allowing for sensitive detection and quantification.[7] This method is ideal for assay and purity determinations where concentration levels are within the parts-per-million (ppm) range.

Experimental Protocol: HPLC-UV Method Validation

This protocol is designed to meet the requirements of ICH Q2(R1).[2][8]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm[7]

  • Injection Volume: 10 µL

2. Validation Parameters & Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and NPP-spiked samples.No interfering peaks at the retention time of NPP. Peak purity analysis should pass.
Linearity Prepare 5-7 calibration standards across 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) of the nominal concentration.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness Deliberately vary parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).RSD of results should remain ≤ 2.0%.
Illustrative Validation Data Summary (HPLC-UV)
ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (% RSD) Repeatability: 0.8%; Intermediate: 1.2%
LOD 30 ppm
LOQ 90 ppm

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[9] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of NPP) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference, making it ideal for trace-level quantification or analysis in complex biological matrices.[10][11]

Experimental Protocol: LC-MS/MS Method Validation

1. Chromatographic and MS Conditions:

  • Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: ESI, Positive Mode

  • MRM Transition: To be determined empirically, e.g., Precursor Ion [M+H]⁺ → Product Ion

2. Validation Parameters & Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Selectivity Analyze blank matrix from six different sources.No significant interference at the retention time of NPP and its internal standard.
Linearity Prepare 8-10 calibration standards covering the desired range (e.g., 1-1000 ng/mL).Correlation coefficient (r²) ≥ 0.995, with a weighting factor if necessary.
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LOD, Low, Mid, High) in 5 replicates.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).
LOD & LLOQ LLOQ is the lowest standard on the calibration curve meeting accuracy/precision criteria.LLOQ must be reproducible with acceptable accuracy and precision.
Matrix Effect Compare the response of NPP in post-extraction spiked matrix to the response in a neat solution.Matrix factor should be consistent across the batch.
Robustness Vary key parameters (e.g., source temperature, collision energy).Results should remain within accuracy and precision limits.
Illustrative Validation Data Summary (LC-MS/MS)
ParameterResult
Linearity (r²) 0.9989 (weighted 1/x²)
Accuracy (% Bias) -8.5% to +10.2%
Precision (% RSD) Inter-day: 4.5% - 9.8%
LLOQ 1 ng/mL

The Cross-Validation Study: Bridging the Methods

The core objective is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable quantitative results for NPP within a defined concentration range.[4]

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome P1 Define Acceptance Criteria (e.g., %Difference ≤ 20%) P2 Select ≥30 Study Samples Spanning the Analytical Range P1->P2 P3 Prepare QC Samples (Low, Medium, High) P2->P3 A1 Analyze all Samples with Validated HPLC-UV Method P3->A1 A2 Analyze all Samples with Validated LC-MS/MS Method P3->A2 E1 Calculate % Difference for Each Sample [(UV - MS/MS) / Mean] * 100 A1->E1 A2->E1 E2 Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) E1->E2 E3 Do ≥ 2/3 of Samples Meet Acceptance Criteria? E2->E3 O1 Methods are Interchangeable E3->O1  Yes O2 Investigate Bias (e.g., Matrix Effects, Specificity) E3->O2  No

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: Select a minimum of 30 samples of the drug substance or product whose NPP concentrations span the overlapping quantifiable range of both methods.

  • Analysis: Analyze the complete set of samples using both the fully validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: For each sample, calculate the percentage difference between the results obtained from the two methods.

    • % Difference = [(Result_UV - Result_MSMS) / mean(Result_UV, Result_MSMS)] * 100

  • Acceptance Criterion: A common acceptance criterion is that for at least two-thirds of the samples, the percentage difference should be within ±20.0%.[4]

  • Statistical Assessment: Perform a more advanced statistical comparison. A Bland-Altman plot is highly recommended to visualize the bias and agreement between the two methods.[12] Deming regression is also a suitable statistical tool for method comparison studies as it accounts for errors in both methods.[13]

Illustrative Cross-Validation Data
Sample IDHPLC-UV (µg/mL)LC-MS/MS (µg/mL)Mean (µg/mL)% Difference
NPP-001105.2101.8103.53.3%
NPP-00278.982.180.5-4.0%
NPP-00315.614.915.34.6%
...............
NPP-03055.358.056.7-4.8%
Logic for Method Interchangeability

LogicDiagram Start Cross-Validation Complete Data Comparative Data Set (HPLC-UV vs LC-MS/MS) Start->Data Decision Statistical Agreement & Acceptance Criteria Met? Data->Decision Success Conclusion: Methods are equivalent within the validated range. Data can be used interchangeably. Decision->Success Yes Failure Conclusion: Systematic bias detected. Investigate root cause. Methods are NOT interchangeable. Decision->Failure No

Caption: Decision logic for establishing method interchangeability.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-(4-Nitrophenyl)-4-propylpiperazine. The choice of method depends on the specific analytical challenge. HPLC-UV provides a reliable, robust method for routine analysis and quality control, while LC-MS/MS excels in scenarios requiring high sensitivity and selectivity, such as trace impurity analysis or bioanalysis.

A successful cross-validation, as demonstrated by adherence to pre-defined acceptance criteria and appropriate statistical evaluation, provides documented evidence that the methods yield equivalent results.[14] This allows an organization to confidently use data from either method, ensuring data integrity and consistency across the entire product lifecycle.[1] It is crucial that the cross-validation protocol and results are thoroughly documented and included in regulatory submissions to support the analytical strategy.[15]

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • De l'Europe, E. D. Q. M. (2010). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available at: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(1), 478-486.
  • Simundic, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]

  • Westgard QC. The Comparison of Methods Experiment. Available at: [Link]

  • Kaine, L. A., & Kunsman, G. W. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 361, 130101.
  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]

  • Verhaeghe, T. (n.d.). Cross Validations. EBF. Available at: [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1245–1255.

Sources

Comparative

Independent Verification of Piperazine-Series Compounds: A Comparative Guide to Biological Activity and Assay Validation

Executive Summary The piperazine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to enhance aqueous solubility, modulate target binding affinity, and improve pharmacokinetic profiles. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to enhance aqueous solubility, modulate target binding affinity, and improve pharmacokinetic profiles. However, when a novel piperazine series is synthesized, vendor claims of "cytotoxicity" or "target inhibition" must be subjected to rigorous, independent verification.

As a Senior Application Scientist, my mandate is to design orthogonal, self-validating assay systems that prevent false positives. This guide objectively compares the biological activity of two distinct classes of piperazine derivatives against standard-of-care alternatives (e.g., 5-Fluorouracil and traditional acetogenins) and provides the causal reasoning behind the experimental protocols required to verify their efficacy.

Comparative Performance Data: Piperazines vs. Alternatives

To independently verify biological activity, we must benchmark novel compounds against established clinical standards. Below is the quantitative evaluation of two representative piperazine series across distinct therapeutic mechanisms.

Case Study A: Indole-Based 1,4-Disubstituted Piperazines (Cytotoxicity)

A series of indole-based piperazines (Lead: Compound 3s ) was evaluated for broad-spectrum cytotoxicity. As reported by, introducing a 3,4-dichlorophenyl substituent on the piperazine ring yielded a molecule that significantly outperformed the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Compound 3s vs. 5-FU

Cell LineTissue OriginPiperazine Lead (Compound 3s)5-Fluorouracil (5-FU)Fold-Improvement
HUH7 Liver3.42 µM16.48 µM~4.8x
MCF7 Breast2.92 µM>20.0 µM>6.8x
HCT116 Colon9.33 µM17.48 µM~1.9x
Case Study B: Piperazine-Type Acetogenin Mimics (Target Engagement)

Beyond general cytotoxicity, piperazines can act as highly specific enzyme inhibitors. synthesized a piperazine series designed to mimic


lac-acetogenins, targeting Mitochondrial Complex I (NADH-ubiquinone oxidoreductase). Photoaffinity labeling confirmed that unlike traditional inhibitors that bind the ND1 subunit, this piperazine series selectively binds the 49 kDa subunit, offering a novel mechanism to block electron transfer.

Table 2: Mitochondrial Complex I Inhibition Profiling

Inhibitor ClassPrimary Binding TargetIC₅₀ (Forward Electron Transfer)Mechanism
Piperazine Probe ([125I]AFP) 49 kDa Subunit1.8 nMCompetitive Blockade
Traditional Acetogenins ND1 Subunit~1.0 - 5.0 nMCompetitive Blockade

Mechanistic Pathways

Understanding the divergent mechanisms of these two piperazine applications is critical for selecting the correct downstream verification assays.

MOA cluster_0 Indole-Piperazines (e.g., Compound 3s) cluster_1 Piperazine Acetogenin Mimics Compound Piperazine Derivatives Microtubules Microtubule Network Compound->Microtubules Destabilizes ComplexI Complex I (49 kDa Subunit) Compound->ComplexI Binds & Inhibits Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Apoptosis1 Apoptosis (MCF7, HUH7) Arrest->Apoptosis1 Electron Electron Transfer Blockade ComplexI->Electron Apoptosis2 Energy Depletion / ROS Electron->Apoptosis2

Diagram 1: Divergent mechanisms of action for piperazine derivatives targeting microtubules vs. Complex I.

Application Scientist Insights: The Causality of Assay Selection

When evaluating novel piperazine derivatives, assay selection is the most common point of failure . Many laboratories default to the standard MTT assay to measure cell viability. However, the MTT assay relies on the reduction of a tetrazolium dye by mitochondrial NADH-dependent oxidoreductase enzymes.

As demonstrated in Table 2, certain piperazine series act as potent, direct inhibitors of Mitochondrial Complex I. If an MTT assay is used on these compounds, the direct inhibition of the enzyme will cause a rapid loss of colorimetric signal, falsely masquerading as acute cytotoxicity.

To establish a trustworthy, self-validating system, we must decouple metabolic inhibition from actual cell death. Therefore, to verify the cytotoxicity of the indole-piperazines in Case Study A, we strictly utilize the Sulforhodamine B (SRB) assay , which measures total cellular protein mass rather than metabolic rate.

Self-Validating Experimental Protocols

The following methodologies provide a step-by-step framework for independent verification, complete with internal validation checkpoints.

Protocol 1: SRB Cytotoxicity Assay (Non-Metabolic Viability)

Purpose: To objectively measure cell death without mitochondrial confounding factors.

  • Cell Seeding: Seed HUH7, MCF7, and HCT116 cells in 96-well plates at a density of

    
     cells/well in 100 µL of appropriate media. Incubate for 24 hours at 37°C (5% CO₂).
    
  • Compound Treatment: Treat cells with the piperazine series (0.1 µM to 50 µM) and 5-FU (positive control) for 48 hours. Include a 0.1% DMSO vehicle control (negative control).

  • Fixation (Causality Note): Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the wells. Why? TCA instantly halts all cellular processes and precipitates proteins to the plate, preserving the exact cellular mass at the 48-hour mark. Incubate at 4°C for 1 hour, then wash 5 times with distilled water.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid. Incubate for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Measure optical density (OD) at 515 nm.

  • Validation Checkpoint: Calculate the Z'-factor using the vehicle control and a known cytotoxic baseline (e.g., 100 µM Triton X-100). Proceed with IC₅₀ calculation only if Z' > 0.5 .

Protocol 2: Spectrophotometric NADH-Ubiquinone Oxidoreductase Assay

Purpose: To verify direct target engagement of piperazine-type acetogenin mimics.

  • Submitochondrial Particle (SMP) Preparation: Isolate SMPs from bovine heart mitochondria via sonication and differential centrifugation. Resuspend to a final protein concentration of 0.1 mg/mL.

  • Equilibration: In a 2.5 mL reaction cuvette, combine 0.25 M sucrose, 7 mM sodium succinate, 6 mM MgCl₂, 1 mM KCN, 1 mM NAD⁺, and 50 mM Tris-HCl (pH 7.5). Add the piperazine compound and equilibrate for 4 minutes at 25°C.

  • Reaction Initiation: Start the reverse electron transfer reaction by adding 2 mM ATP.

  • Kinetic Readout (Causality Note): Monitor the reduction of NAD⁺ to NADH continuously at 340 nm (

    
    ) using a UV-Vis spectrophotometer. Why 340 nm? NADH absorbs strongly at 340 nm, whereas NAD⁺ does not, providing a direct, real-time stoichiometric readout of enzyme activity.
    
  • Validation Checkpoint: Run a parallel assay using a known Complex I inhibitor (e.g., Rotenone) to ensure SMP viability.

Verification Workflow Diagram

Workflow Prep Compound Prep (10 mM DMSO) AssayChoice Assay Selection Prep->AssayChoice SRB SRB Assay (Protein Readout) AssayChoice->SRB Cytotoxicity ComplexI NADH Assay (Absorbance 340nm) AssayChoice->ComplexI Target Engagement Validation Data Validation (Z'-factor > 0.5) SRB->Validation ComplexI->Validation Output IC50 Determination Validation->Output

Diagram 2: Self-validating experimental workflow for independent verification of piperazine activity.

Conclusion

Independent verification of a piperazine series requires moving beyond generic viability screens. By understanding the structural propensity of piperazines to interact with mitochondrial complexes, application scientists can avoid metabolic assay confounders. Utilizing orthogonal methods like the SRB assay for cytotoxicity and direct spectrophotometric assays for target engagement ensures that the reported IC₅₀ values represent true biological activity, establishing a high-trust foundation for subsequent drug development phases.

References

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Koksal Akkoc, M., Yarim, M., Durmaz Şahin, I., & Cetin, R. Turkish Journal of Chemistry, 36(4), 515-525 (2012). URL: [Link][1]

  • Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). Ichimaru, N., Murai, M., Kakutani, N., Kako, J., Ishihara, A., Nakagawa, Y., & Miyoshi, H. Biochemistry, 47(40), 10816–10826 (2008). URL:[Link][2]

Sources

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Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Reactant of Route 1
Reactant of Route 1
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